Quinine sulfate
説明
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
See also: Quinine (has active moiety) ... View More ...
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWGALEIBILOG-VMJVVOMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859000 | |
| Record name | Quinine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804-63-7, 207671-44-1 | |
| Record name | Quinine sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kinin-szulfát | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XCR57IWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Isolation of a Fever Fighter: A Technical History of Quinine Sulfate
A Whitepaper on the Discovery and Isolation of a Cornerstone Antimalarial
For researchers, scientists, and drug development professionals, the story of quinine sulfate is more than a historical account; it is a foundational case study in pharmacognosy, natural product chemistry, and the dawn of the modern pharmaceutical industry. The journey from the anecdotal use of cinchona bark to the isolation of its potent alkaloid, quinine, marks a pivotal moment in the fight against infectious disease and laid the groundwork for systematic drug discovery. This technical guide provides an in-depth exploration of the key scientific milestones, experimental methodologies, and quantitative data that defined the discovery and isolation of this compound.
From Indigenous Knowledge to European Pharmacopoeia: The Era of Cinchona Bark
The medicinal properties of the bark from the Cinchona tree, native to the Andean forests of South America, were first utilized by indigenous populations to treat fevers.[1] Jesuit missionaries in the early 17th century documented its efficacy and introduced the bark, often referred to as "Jesuit's bark" or "Peruvian bark," to Europe around 1632.[1] For nearly two centuries, the powdered bark was the primary, albeit crude, treatment for malaria. Its administration was often inconsistent due to variations in the quality and species of the bark, leading to unpredictable dosing and efficacy.
The Dawn of Alkaloid Chemistry: Isolation of Quinine
The turn of the 19th century saw significant advancements in the field of chemistry, particularly in the extraction of active principles from medicinal plants. The seminal breakthrough in the story of quinine came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark.[1][2][3] They named the compound quinine, a derivative of the Quechua word for the bark, "quina-quina".[1] This achievement was a landmark in medicine, as it allowed for the administration of a purified, quantifiable dose of the active compound, transforming the treatment of malaria from a speculative art to a more precise science.
The isolation of quinine is recognized as a pivotal moment that helped launch the modern pharmaceutical industry.[2] Pelletier and Caventou, in a move that would be unheard of today, did not patent their extraction process, instead publishing their methods to allow for widespread production.
Key Milestones in the Discovery and Characterization of Quinine
The isolation of quinine spurred further research into its chemical nature and that of other alkaloids present in cinchona bark.
-
1820: Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate quinine and cinchonine from cinchona bark.[1][2]
-
1854: Adolph Strecker determines the correct molecular formula for quinine as C₂₀H₂₄N₂O₂.
-
1944: Robert B. Woodward and William von Eggers Doering report the first total synthesis of quinine, a complex undertaking that was more of a scientific achievement than a commercially viable production method.
dot digraph "Timeline of Quinine Discovery and Isolation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
"1600s" [label="1600s: Indigenous use of Cinchona bark in South America and its introduction to Europe."]; "1820" [label="1820: Pelletier and Caventou isolate quinine and cinchonine.", fillcolor="#FBBC05"]; "1854" [label="1854: Adolph Strecker determines the molecular formula of quinine."]; "1944" [label="1944: Woodward and Doering achieve the first total synthesis of quinine."];
"1600s" -> "1820" -> "1854" -> "1944"; } caption: "Key milestones in the history of quinine."
Quantitative Analysis of Cinchona Alkaloids
The isolation of quinine and other cinchona alkaloids enabled the first quantitative assessments of their efficacy and the quality of the bark from which they were extracted.
Yield of Quinine from Cinchona Bark
The concentration of quinine and other alkaloids varies significantly between different species of Cinchona and even within the same species depending on growing conditions. Early chemists and pharmacists noted that the "yellow" bark (Cinchona calisaya) was particularly potent.[2]
| Cinchona Species/Type | Reported Quinine Yield | Total Alkaloid Content | Notes |
| Cinchona calisaya ("yellow bark") | High (specific % not consistently reported in early sources) | Not specified | Preferred by Pelletier and Caventou for their isolation work. |
| Cinchona ledgeriana | 8% - 13% | Not specified | Became a major source for commercial quinine production. |
| General Cinchona Bark | Up to 90% of total alkaloids | 7% - 12% | Quinine is the most abundant alkaloid. |
Early Clinical Efficacy of Cinchona Alkaloids
One of the earliest large-scale clinical trials was conducted by the Madras Cinchona Commission between 1866 and 1868. This study provided the first robust comparative data on the effectiveness of the four main cinchona alkaloids in treating malaria.
| Alkaloid | Number of Cases Treated | Number of Failures | Failure Rate (%) |
| Quinine | 846 | 7 | 0.83% |
| Quinidine | 664 | 6 | 0.90% |
| Cinchonine | 559 | 23 | 4.11% |
| Cinchonidine | 403 | 10 | 2.48% |
Experimental Protocols: The Isolation of this compound
Pelletier and Caventou's 1820 Isolation of Quinine
Objective: To isolate the active antimalarial principle from Cinchona bark.
Materials:
-
Powdered "yellow" Cinchona bark (Cinchona calisaya)
-
Slaked lime (calcium hydroxide, Ca(OH)₂)
-
Water
-
Organic solvent (e.g., hot toluene or alcohol)
-
Dilute sulfuric acid (H₂SO₄)
Methodology:
-
Alkaloid Liberation: The powdered cinchona bark was mixed with an aqueous slurry of slaked lime. This alkaline environment deprotonates the nitrogen atoms in the alkaloid salts naturally present in the bark, converting them into their free base form. The free bases are more soluble in organic solvents.
-
Solvent Extraction: The mixture was then extracted with an organic solvent, such as hot toluene or alcohol. The organic solvent selectively dissolves the alkaloid free bases, leaving behind the bulk of the plant material.
-
Acidic Extraction and Salt Formation: The organic extract containing the dissolved alkaloids was then treated with dilute sulfuric acid. The acid protonates the basic nitrogen atoms of the alkaloids, forming their corresponding sulfate salts. These salts are soluble in the aqueous acidic solution but insoluble in the organic solvent. This step effectively transfers the alkaloids from the organic phase to the aqueous phase.
-
Crystallization: The aqueous solution of this compound was then concentrated. Upon cooling, the less soluble this compound would crystallize out of the solution, allowing for its separation and purification.
dot digraph "Pelletier and Caventou's Quinine Isolation Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Powdered Cinchona Bark"]; B [label="Mix with Slaked Lime (Ca(OH)₂) in water"]; C [label="Extract with Organic Solvent (e.g., hot toluene)"]; D [label="Organic phase contains alkaloid free bases"]; E [label="Aqueous phase (discarded plant matter)"]; F [label="Extract organic phase with dilute Sulfuric Acid (H₂SO₄)"]; G [label="Aqueous phase contains this compound"]; H [label="Organic phase (discarded)"]; I [label="Concentrate and cool aqueous phase"]; J [label="Crystallized this compound", fillcolor="#FBBC05"];
A -> B; B -> C; C -> D; C -> E [style=dashed]; D -> F; F -> G; F -> H [style=dashed]; G -> I; I -> J; } caption: "Acid-base extraction of quinine from Cinchona bark."
Conclusion
The discovery and isolation of this compound stand as a testament to the power of scientific inquiry in transforming traditional remedies into life-saving medicines. The work of Pelletier and Caventou not only provided a potent and reliable treatment for malaria but also laid the methodological foundation for the field of alkaloid chemistry. For modern drug development professionals, this historical achievement underscores the importance of natural products as a source of novel therapeutic agents and the critical role of robust chemical and clinical evaluation in unlocking their potential. The logical progression from ethnobotanical observation to chemical isolation and quantitative clinical validation remains a core paradigm in the pharmaceutical sciences.
dot digraph "Logical Flow of Quinine Discovery" { rankdir="TB"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];
A [label="Observation of Cinchona bark's\nanti-fever properties"]; B [label="Use of powdered bark\nas a crude drug"]; C [label="Hypothesis of a single\n'active principle'"]; D [label="Application of chemical\nextraction techniques"]; E [label="Isolation of pure alkaloids\n(Quinine and Cinchonine)"]; F [label="Quantitative analysis of\nyield and efficacy"]; G [label="Development of standardized\ndosage forms (this compound)"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "The scientific inquiry pathway to this compound."
References
Quinine Sulfate's Mechanism of Action Against Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine, a cornerstone of antimalarial therapy for centuries, continues to be a crucial tool in the fight against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimalarial action of quinine sulfate. The primary mechanism involves the disruption of heme detoxification within the parasite's digestive vacuole. Quinine accumulates in this acidic organelle and interferes with the biocrystallization of toxic heme into inert hemozoin, leading to a buildup of free heme and subsequent oxidative stress-induced parasite death. Additionally, emerging evidence points to a secondary target, the P. falciparum purine nucleoside phosphorylase (PfPNP), an enzyme critical for the parasite's purine salvage pathway. This guide synthesizes the current understanding of these mechanisms, presents quantitative data on quinine's efficacy, details key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The most widely accepted mechanism of quinine's antimalarial activity centers on the disruption of the parasite's heme detoxification process.[1][2] During its intraerythrocytic stage, the malaria parasite digests large amounts of the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[3] This process releases toxic free heme (ferriprotoporphyrin IX), which can damage parasite membranes and inhibit enzymatic activity.[4] To protect itself, the parasite polymerizes this toxic heme into an insoluble, inert crystalline substance called hemozoin, also known as malaria pigment.[3][4]
Quinine, as a weak base, readily accumulates in the acidic environment of the parasite's digestive vacuole.[5] It is theorized to inhibit the formation of hemozoin by binding to heme, thereby preventing its incorporation into the growing hemozoin crystal.[3][6] This leads to an accumulation of toxic, soluble heme within the parasite, causing oxidative damage to cellular components and ultimately leading to parasite lysis and death.[3][6] Some studies suggest that quinine may cap the growing faces of the hemozoin crystal, a mechanism described as "step-pinning," which effectively halts the detoxification process.
Signaling Pathway: Heme Detoxification and its Inhibition by Quinine
Caption: Heme detoxification pathway in P. falciparum and its inhibition by quinine.
Secondary Mechanism of Action: Targeting Purine Nucleoside Phosphorylase (PfPNP)
Recent research has identified P. falciparum purine nucleoside phosphorylase (PfPNP) as a potential secondary target of quinine.[5][7] Malaria parasites are incapable of synthesizing purines de novo and rely on a salvage pathway to acquire them from the host for DNA and RNA synthesis.[8] PfPNP is a key enzyme in this pathway.
Studies utilizing cellular thermal shift assays (CETSA) coupled with mass spectrometry have demonstrated that quinine binds to PfPNP.[5][7] This binding occurs within the enzyme's active site and has been shown to have a low nanomolar affinity, suggesting that this interaction could significantly contribute to quinine's therapeutic effect by disrupting the parasite's ability to replicate its genetic material.[4][5][7]
Signaling Pathway: Inhibition of the Parasite's Purine Salvage Pathway
Caption: Inhibition of PfPNP by quinine disrupts the parasite's purine salvage pathway.
Quantitative Data on Quinine Efficacy
The in vitro efficacy of quinine is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. These values can vary depending on the geographic origin and drug-resistance profile of the P. falciparum strain.
| P. falciparum Strain | Resistance Profile | Mean IC50 (nM) | Reference(s) |
| 3D7 | Chloroquine-sensitive | 108 | [6] |
| HB3 | Chloroquine-sensitive | 319 | [6] |
| K1 | Chloroquine-resistant | - | [9] |
| W2 | Chloroquine-resistant, Mefloquine-resistant | 720 | [6] |
| Dd2 | Chloroquine-resistant, Mefloquine-resistant | 602 | [6] |
| Cam3.II | Quinine-resistant, Chloroquine-resistant | ~90 | [10] |
| NF54 | Quinine-sensitive, Chloroquine-sensitive | ~10 | [10] |
| Gabonese Isolates (Franceville) | - | 156.7 | |
| Gabonese Isolates (Bakoumba) | 10.2% Quinine-resistant | 385.5 | |
| Indian Field Isolates | Chloroquine-resistant | Higher than reference strains | [9] |
| Thai-Myanmar Border Isolates | Mefloquine-resistant | Significantly higher in resistant strains | [11] |
Experimental Protocols
In Vitro Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This assay spectrophotometrically quantifies the inhibition of β-hematin (a synthetic form of hemozoin) formation.
Methodology:
-
Preparation of Reagents:
-
Hemin chloride stock solution (e.g., in DMSO).
-
Acetate buffer (e.g., 1 M, pH 4.8).
-
Test compound (this compound) and control inhibitor (e.g., chloroquine) solutions at various concentrations.
-
Aqueous pyridine solution (e.g., 5% v/v, pH 7.5).
-
-
Assay Procedure:
-
In a 96-well plate, add the hemin solution diluted in acetate buffer.
-
Add the test compound or control inhibitor to the wells. Include wells with no inhibitor as a positive control for β-hematin formation and wells without an initiator (if used) as a negative control.
-
An initiator of β-hematin formation, such as Tween 20, can be added.
-
Incubate the plate (e.g., for 60 minutes or longer) to allow for β-hematin formation.
-
After incubation, add the aqueous pyridine solution. Pyridine forms a low-spin complex with free (unreacted) hematin but not with the insoluble β-hematin.
-
Measure the absorbance at a specific wavelength (e.g., 415 nm, with a reference at 630 nm) using a microplate reader.
-
-
Data Analysis:
-
The amount of unreacted hematin is proportional to the absorbance.
-
Calculate the percentage of inhibition of β-hematin formation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[10][12][13]
-
In Vitro P. falciparum Culture and Drug Susceptibility Testing
These assays measure the ability of a drug to inhibit the growth of live malaria parasites in culture.
Methodology:
-
P. falciparum Culture:
-
Maintain asynchronous or synchronized (e.g., using 5% sorbitol treatment for ring-stage parasites) cultures of P. falciparum in human erythrocytes.
-
Use complete culture medium (e.g., RPMI-1640 supplemented with human serum or Albumax II) and maintain the cultures in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and control drugs in a 96-well microplate. Include drug-free wells as a control for normal parasite growth.
-
-
Incubation:
-
Add the parasite culture (typically at a starting parasitemia of 0.5-1%) to the pre-dosed plate.
-
Incubate the plate for a defined period (e.g., 48-72 hours).
-
-
Quantification of Parasite Growth:
-
SYBR Green I-based Assay: This method quantifies the parasite DNA.
-
Histidine-Rich Protein 2 (HRP2)-based ELISA: This assay measures the amount of HRP2, a protein secreted by the parasite.
-
After incubation, lyse the cells and transfer the supernatant to an ELISA plate pre-coated with anti-HRP2 antibodies.
-
Perform a standard sandwich ELISA protocol using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate.
-
Measure the absorbance, which is proportional to the amount of HRP2 and, therefore, to parasite growth.[1][3][17][18][19]
-
-
-
Data Analysis:
-
For both methods, calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
-
Experimental Workflow: In Vitro Drug Susceptibility Testing
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
Conclusion
The mechanism of action of this compound against Plasmodium falciparum is multifaceted, with the inhibition of hemozoin biocrystallization being the primary and most well-established pathway. The accumulation of quinine in the parasite's digestive vacuole and the subsequent disruption of heme detoxification remain a critical vulnerability of the parasite. Furthermore, the identification of PfPNP as a secondary target highlights the potential for quinine to interfere with other essential parasite metabolic pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued effective use of quinine in the face of emerging drug resistance and for the development of novel antimalarial therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing the field of antimalarial drug discovery and development.
References
- 1. iddo.org [iddo.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Enzyme-Linked Immunosorbent Assay for Detection of Plasmodium falciparum Histidine-Rich Protein 2 in Blood, Plasma, and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mesamalaria.org [mesamalaria.org]
Quinine Sulfate: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical structure and physicochemical properties of quinine sulfate, a historically significant antimalarial drug derived from the bark of the Cinchona tree.[1][2][3] Its continued relevance in treating certain muscular disorders and its use as a reference standard in fluorescence spectroscopy necessitate a thorough understanding of its characteristics.[2][4][5] This guide consolidates critical data, presents detailed experimental methodologies, and visualizes key information to support research and development activities.
Chemical Structure and Identification
This compound is the sulfate salt of quinine, an alkaloid with a complex heterocyclic structure.[5][6] The molecule consists of a quinoline ring system linked to a quinuclidine ring via a hydroxyl-substituted methylene bridge.[3][7] The chemical formula for this compound is (C₂₀H₂₄N₂O₂)₂·H₂SO₄, often found in its dihydrate form, (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O.[8][9]
Below is a diagram representing the 2D chemical structure of the this compound salt.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| Molecular Formula | C₄₀H₅₀N₄O₈S | [4][5][8] |
| Molecular Weight | 746.9 g/mol | [4][5][6] |
| IUPAC Name | bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid | [4][5] |
| CAS Number | 804-63-7 (Anhydrous) | [4][10][11] |
| 6119-70-6 (Dihydrate) | [1][12] | |
| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | [4] |
| InChI Key | RONWGALEIBILOG-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. It typically appears as fine, white, needle-like crystals or a crystalline powder with an intensely bitter taste.[4][9][11] The compound is known to darken upon exposure to light.[8][9][13]
Table 2: Quantitative Physicochemical Properties of this compound
| Property | Value | Conditions / Notes | Source(s) |
| Melting Point | 235.2°C | Anhydrous form | [4][10] |
| ~225°C | Dihydrate form (decomposition) | [1][4][14] | |
| Water Solubility | 0.334 mg/mL | Predicted by ALOGPS | [2] |
| 10.8 g/L (10.8 mg/mL) | At 25°C (as bisulfate) | [8] | |
| Solubility in Other Solvents | Slightly soluble in ethanol | - | [4][9] |
| Soluble in a 2:1 mixture of chloroform and absolute alcohol | - | [4] | |
| Practically insoluble in diethyl ether | - | [4][9] | |
| pKa (Strongest Basic) | 9.05 | Predicted by Chemaxon | [2] |
| pKa (Strongest Acidic) | 13.89 | Predicted by Chemaxon | [2] |
| logP (Octanol/Water) | 2.82 | Predicted by ALOGPS | [2] |
| Optical Rotation [α]D | -240° to -248° | 200mg in 10mL of 0.1mol/L HCl at 25°C | [11] |
| Density | ~1.08 g/cm³ | Rough estimate | [4][10] |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties requires standardized experimental protocols. This section outlines the methodologies for measuring solubility, melting point, pKa, and optical rotation.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15][16]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, temperature-controlled flask.[15]
-
Equilibration: The flask is agitated using a shaker or stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[15]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution via centrifugation and subsequent filtration through an inert filter (e.g., PTFE syringe filter).[15]
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]
The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.[17][18] Modern digital apparatus, such as a Mel-Temp, provides precise control and observation.[19]
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[18][20] The tube is tapped to compact the sample at the sealed end.[19][20]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[19]
-
Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run (10-20°C/min) is performed to get an estimate.[19]
-
Precise Determination: A fresh sample is heated to about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[17][19]
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[17]
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[21][22]
Methodology:
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[21]
-
Sample Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[21][23] The solution is made acidic (e.g., to pH 1.8-2.0) with a strong acid like HCl.[21]
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[21]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[21]
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the curve.[21][22]
Optical rotation, a characteristic of chiral molecules like quinine, is measured using a polarimeter.[24][25]
Methodology:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing the sample and dissolving it in a specific solvent (e.g., 0.1 M HCl) in a volumetric flask to a precise concentration (c).[9][24]
-
Instrument Zeroing: The polarimeter tube of a known path length (l, in decimeters) is filled with the pure solvent, and the instrument is zeroed.[26]
-
Sample Measurement: The tube is rinsed and filled with the sample solution, ensuring no air bubbles are present.[26] The tube is placed in the polarimeter.
-
Rotation Reading: The observed angle of rotation (α) is measured. Multiple readings are typically taken and averaged.[25]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[24]
Mechanism of Action and Biological Interactions
Quinine's primary antimalarial action involves interfering with the malaria parasite's ability to digest hemoglobin. It is thought to inhibit hemozoin biocrystallization, leading to the accumulation of toxic heme, which kills the parasite.[4] Additionally, quinine has effects on muscle membranes and sodium channels, which is the basis for its use in certain muscular disorders.[2][5] In the context of drug development, it is also a known inhibitor of the P-glycoprotein (P-gp) efflux pump, an important consideration for drug-drug interactions and overcoming multidrug resistance in cancer therapy.[5]
References
- 1. This compound dihydrate, 6119-70-6 [thegoodscentscompany.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 804-63-7 | >98% [smolecule.com]
- 5. This compound | C40H50N4O8S | CID 16051948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (2:1) | C40H50N4O8S | CID 56927704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 549-56-4 [chemicalbook.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Page loading... [guidechem.com]
- 11. chembk.com [chembk.com]
- 12. uspbpep.com [uspbpep.com]
- 13. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quinine sulphate, GR 99%+ - 207671-44-1 - Manufacturers & Suppliers in India [ottokemi.com]
- 15. benchchem.com [benchchem.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. Determination of Melting Point [wiredchemist.com]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. medwinpublishers.com [medwinpublishers.com]
- 23. enamine.net [enamine.net]
- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 25. digicollections.net [digicollections.net]
- 26. youtube.com [youtube.com]
A Technical Guide to the Photophysical Properties and Quantum Yield of Quinine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Quinine, a naturally occurring alkaloid, is renowned not only for its historical significance in treating malaria but also for its distinct photophysical properties, which have established its sulfate salt as a widely used fluorescence standard.[1] This technical guide provides a comprehensive overview of the core photophysical characteristics of quinine sulfate, with a focus on its fluorescence quantum yield. It details the experimental protocols for its characterization and serves as a reference for its application in drug development and research. This compound is particularly valued as a fluorescence standard because it is stable in acidic aqueous solutions and its fluorescence is not significantly quenched by oxygen.[1]
Core Photophysical Properties
The photophysical behavior of this compound is intrinsically linked to its molecular structure and the surrounding solvent environment. It is most commonly studied in dilute sulfuric acid solutions (e.g., 0.05 M, 0.1 M, or 0.5 M H₂SO₄), where it exists in a dicationic form and exhibits strong fluorescence.[2][3][4]
Key characteristics include two primary absorption bands and a strong, broad emission band in the blue region of the visible spectrum.[3][5] The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is notably high in these acidic conditions.[6]
The following tables summarize the key quantitative data for this compound, compiled from various sources to provide a comparative overview.
Table 1: Absorption and Emission Properties of this compound in Acidic Solution
| Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| Absorption Maximum (λabs) | ~250 | Not specified | 0.05 M H₂SO₄ |
| 310 | Not specified | 0.5 M H₂SO₄ | |
| 320, 350 | Not specified | H₂SO₄ | |
| 345 | Not specified | Not specified | |
| 347.5 | 5,700 | 0.5 M H₂SO₄ | |
| 349 | 5,700 | 0.5 M H₂SO₄ | |
| ~350 | 5,600 | 0.5 M H₂SO₄ | |
| Emission Maximum (λem) | ~450 | - | 0.05 M H₂SO₄ |
| 453 | - | 0.1 M H₂SO₄ | |
| 455-456 | - | Not specified | |
| 461 | - | Not specified | |
| 481 | - | H₂SO₄ |
Data compiled from multiple sources.[2][3][5][7][8][9][10][11] Note that slight variations in reported peak maxima can arise from differences in instrumentation and solvent concentration.
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Property | Value | Solvent | Excitation Wavelength (nm) |
| Fluorescence Quantum Yield (Φf) | 0.546 | 0.5 M H₂SO₄ | 310 |
| 0.55 | 0.05 M H₂SO₄ | 350 | |
| ~0.58 | 0.1 M H₂SO₄ | 350 | |
| 0.60 | 0.1 M HClO₄ | 347.5 | |
| Fluorescence Lifetime (τ) | ~19 ns | 0.5 M H₂SO₄ | Not specified |
Data compiled from multiple sources.[2][3][6][7][12][13] The quantum yield of this compound is a well-established reference value for relative fluorescence measurements.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of a compound is typically determined using a comparative method, with a well-characterized standard like this compound.[14][15] This protocol outlines the steps for determining the relative quantum yield of an unknown sample.
-
Standard Solution: Prepare a stock solution of this compound dihydrate in 0.1 M H₂SO₄. From this stock, create a series of dilutions in 0.1 M H₂SO₄.[15]
-
Sample Solution: Prepare a stock solution of the unknown sample in a suitable solvent. The same solvent should ideally be used for both the standard and the sample to minimize variations due to refractive index differences.[15] Create a series of dilutions of the sample.
-
Concentration Range: The concentrations for both standard and sample solutions should be adjusted so that their absorbance at the excitation wavelength is kept below 0.1 to avoid inner-filter effects.[2][16]
-
Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution (both standard and sample) at the chosen excitation wavelength.[14]
-
The excitation wavelength should be one at which both the sample and the standard absorb light. A common choice when using this compound is around 350 nm.[3][14]
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each of the prepared solutions.
-
The excitation wavelength must be identical to the one used for the absorbance measurements.[15]
-
For each measurement, integrate the area under the fluorescence emission curve to obtain the total fluorescence intensity.[16]
The fluorescence quantum yield of the sample (Φs) is calculated using the following equation:[15][17]
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the known quantum yield of the reference standard (e.g., 0.546 for this compound in 0.5 M H₂SO₄).[2][7]
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.[16]
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength.[15]
-
ns and nr are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term (ns²/nr²) cancels out to 1.[16]
A more robust method involves plotting the integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the standard. The slope (gradient) of these plots is then used in the calculation, which can improve accuracy.[15][16]
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield of a sample using this compound as a reference standard.
References
- 1. web.colby.edu [web.colby.edu]
- 2. This compound [omlc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interaction of this compound with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. This compound [omlc.org]
- 8. Spectrum [Quinine] | AAT Bioquest [aatbio.com]
- 9. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PhotochemCAD | this compound [photochemcad.com]
- 11. Solved 1. The molar absorptivity of this compound is 5600 | Chegg.com [chegg.com]
- 12. dreem.openfluor.org [dreem.openfluor.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
The Historical Use of Quinine Sulfate in the Treatment of Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the historical use of quinine sulfate, the first effective chemical compound for treating malaria. It details the compound's origins, its mechanism of action as understood through historical and modern lenses, and the methodologies of seminal experiments that established its efficacy.
Introduction: From Cinchona Bark to Purified Alkaloid
The therapeutic journey of quinine began centuries before its isolation. Indigenous populations of the Andes, particularly in Peru, used the bark of the Cinchona tree to treat fevers and shivering.[1][2] Jesuit missionaries learned of the bark's properties and introduced it to Europe around 1632, where it became known as "Jesuit's bark" or "Peruvian bark".[3] For nearly two centuries, the powdered bark, often mixed with wine, was the primary treatment for the intermittent fevers characteristic of malaria.[4]
The era of modern chemotherapy for malaria began in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid from the bark, naming it quinine.[5][6][7] This breakthrough allowed for standardized dosing and marked the first time a chemical compound was used to treat an infectious disease.[7] this compound quickly became the gold standard for malaria treatment and remained so until the development of synthetic antimalarials in the 1940s.
Mechanism of Action
While early use was entirely empirical, modern research has elucidated several mechanisms by which quinine exerts its antimalarial effect. The precise and complete mechanism remains a subject of study, but it is understood to be a multi-targeted process.[8]
Primary Mechanism: Inhibition of Heme Detoxification
The most widely accepted mechanism of action involves the disruption of the parasite's detoxification pathway for heme.[9] Inside the host red blood cell, the Plasmodium parasite digests hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. The parasite protects itself by biocrystallizing the heme into an inert, insoluble polymer called hemozoin (also known as malaria pigment).[8][10]
Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite.[8] There, it binds to heme molecules, forming a complex that caps the growing hemozoin crystal, preventing further polymerization.[9][10] This inhibition leads to the accumulation of toxic, free heme within the parasite. The buildup of heme is believed to cause oxidative damage to cellular components, including membranes, proteins, and DNA, and to inhibit key enzymes like cysteine proteases that are essential for hemoglobin digestion, ultimately leading to parasite death.[1][8][10]
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. The metabolic effects of quinine in children with severe and complicated Plasmodium falciparum malaria in Dar es Salaam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum in culture: establishment of additional strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Quinine Sulfate: A Cornerstone of Stereochemistry - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine sulfate, a salt of the naturally occurring cinchona alkaloid, has a rich history not only as an antimalarial agent but also as a pivotal chiral molecule in the field of stereochemistry. Its unique and rigid bicyclic structure, adorned with multiple stereogenic centers, makes it an invaluable tool for the separation of enantiomers and as a catalyst in asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its structure, its application as a chiral resolving agent, and its role in asymmetric catalysis. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in organic chemistry and drug development.
The Chiral Architecture of Quinine
Quinine is a diastereomer of quinidine, both of which are found in the bark of the Cinchona tree.[1] The quinine molecule possesses a complex and rigid structure containing four stereogenic centers, located at the C3, C4, C8, and C9 positions.[2] This gives rise to 16 possible stereoisomers, with naturally occurring quinine being the (-)-enantiomer.[2] The absolute configuration of the chiral centers in quinine is (8S,9R).[2] This well-defined three-dimensional arrangement is the foundation of its utility in stereoselective transformations.
The structure of quinine consists of a quinoline ring system linked to a quinuclidine bicyclic system via a hydroxymethylene bridge.[2] The nitrogen atom of the quinuclidine ring is basic, allowing for the formation of diastereomeric salts with racemic acids, a key principle in its application as a resolving agent.
This compound as a Chiral Resolving Agent
One of the most significant applications of quinine in stereochemistry is as a chiral resolving agent for the separation of racemic mixtures of acids.[1][3] The basic nitrogen on the quinuclidine ring of quinine reacts with a racemic acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]
Mechanism of Chiral Resolution
The principle behind chiral resolution using quinine lies in the formation of diastereomers with distinct physicochemical properties. When a racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (-)-quinine, two diastereomeric salts are formed: [(-)-quinine:(+)-Acid] and [(-)-quinine:(-)-Acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequent treatment of the isolated salt with a strong acid regenerates the enantiomerically enriched acid and the quinine resolving agent, which can often be recovered and reused.
dot```dot graph Chiral_Resolution_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Racemic_Acid [label="Racemic Acid\n(±)-Acid"]; Quinine [label="Chiral Resolving Agent\n(-)-Quinine"]; Diastereomeric_Salts [label="Mixture of Diastereomeric Salts\n[(-)-Quinine:(+)-Acid]\n[(-)-Quinine:(-)-Acid]"]; Separation [label="Fractional Crystallization\n(based on differential solubility)"]; Less_Soluble_Salt [label="Less Soluble Diastereomeric Salt\n(e.g., [(-)-Quinine:(+)-Acid])"]; More_Soluble_Salt [label="More Soluble Diastereomeric Salt\n(in solution)"]; Acidification1 [label="Acidification"]; Acidification2 [label="Acidification"]; Enriched_Acid [label="Enantiomerically Enriched Acid\n(+)-Acid"]; Recovered_Quinine1 [label="Recovered (-)-Quinine"]; Enriched_Acid2 [label="Enantiomerically Enriched Acid\n(-)-Acid"]; Recovered_Quinine2 [label="Recovered (-)-Quinine"];
Racemic_Acid -> Diastereomeric_Salts; Quinine -> Diastereomeric_Salts; Diastereomeric_Salts -> Separation; Separation -> Less_Soluble_Salt [label="Solid Phase"]; Separation -> More_Soluble_Salt [label="Liquid Phase"]; Less_Soluble_Salt -> Acidification1; More_Soluble_Salt -> Acidification2; Acidification1 -> Enriched_Acid; Acidification1 -> Recovered_Quinine1; Acidification2 -> Enriched_Acid2; Acidification2 -> Recovered_Quinine2; }
Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation of Styrene using AD-mix-β
Materials:
-
Styrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β to the solvent mixture and stir until the solids are dissolved, resulting in a clear, two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add styrene to the cold, stirred reaction mixture.
-
-
Reaction:
-
Stir the reaction vigorously at 0 °C for 24 hours or until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Quench the reaction by adding solid sodium sulfite and stirring for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and stir.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification and Analysis:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified (R)-1-phenyl-1,2-ethanediol.
-
Quantitative Data for Sharpless Asymmetric Dihydroxylation
| Alkene Substrate | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | AD-mix-β | >95 | >99 |
| trans-Stilbene | AD-mix-β | 97 | >99 |
| 1-Decene | AD-mix-β | 90 | 97 |
Note: Yields and ee values can vary depending on the specific reaction conditions and substrate.
Quinine-Catalyzed Asymmetric Michael Addition
Quinine and its derivatives also serve as effective organocatalysts for asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. [4]In these reactions, the quinine catalyst activates the nucleophile and/or the electrophile and controls the stereochemical outcome of the addition.
Experimental Protocol: Quinine-Catalyzed Michael Addition of Malononitrile to Chalcone
Materials:
-
Chalcone
-
Malononitrile
-
Quinine
-
Toluene
-
Aluminum isopropoxide (Al(OiPr)₃)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Catalyst Preparation:
-
In a dry reaction tube under a nitrogen atmosphere, add quinine and chalcone to dry toluene.
-
Add a solution of Al(OiPr)₃ in toluene and stir the mixture at room temperature for 1 hour to form the active catalyst complex. [4]
-
-
Michael Addition:
-
Cool the reaction mixture to 0 °C.
-
Add a solution of malononitrile in toluene to the reaction mixture.
-
Stir the reaction at 0 °C for the specified time (e.g., 80 hours), monitoring the progress by TLC. [4]
-
-
Purification and Analysis:
-
Upon completion, directly purify the reaction mixture by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the Michael adduct.
-
Quantitative Data for Quinine-Catalyzed Michael Addition
| Chalcone Derivative | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Chalcone | Quinine/Al(OiPr)₃ | 95 | 85 |
| 4-Chlorochalcone | Quinine/Al(OiPr)₃ | 98 | 90 |
| 4-Methylchalcone | Quinine/Al(OiPr)₃ | 96 | 82 |
Data sourced from representative literature.[4]
Stereochemistry and Biological Activity
The stereochemistry of quinine and its diastereomer, quinidine, has a profound impact on their biological activities. While both are effective antimalarial agents, their pharmacological profiles differ in other aspects. For instance, quinidine is used as a class I antiarrhythmic agent, a property not as pronounced in quinine. This difference in biological activity underscores the importance of stereochemistry in drug action, where the specific three-dimensional arrangement of a molecule dictates its interaction with biological targets such as enzymes and receptors.
Conclusion
This compound remains a molecule of immense importance in the field of stereochemistry. Its rigid chiral framework provides a powerful tool for the resolution of racemic mixtures and the development of highly efficient asymmetric catalysts. The principles and protocols outlined in this guide demonstrate the versatility of quinine and its derivatives in controlling stereochemical outcomes, making them indispensable reagents for chemists in academia and industry. The continued exploration of quinine-based catalysts and resolving agents promises to yield new and innovative solutions for the synthesis of enantiomerically pure compounds, particularly in the realm of pharmaceutical development.
References
Solubility Profile of Quinine Sulfate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine sulfate, a cornerstone in the treatment of malaria, is a crystalline powder whose therapeutic efficacy is intrinsically linked to its physicochemical properties, notably its solubility.[1] As the sulfate salt of the natural alkaloid quinine, its solubility characteristics are pivotal for formulation development, bioavailability, and analytical method design.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
The solubility of a pharmaceutical compound dictates its dissolution rate and, consequently, its absorption in the body. For this compound, a compound with a complex structure, solubility is influenced by factors such as the solvent's polarity, temperature, and the pH of the medium in the case of aqueous or mixed solvent systems.[3][4] Understanding its solubility in organic solvents is particularly crucial for processes such as extraction, purification, and the development of non-aqueous formulations.
Quantitative Solubility Data
The solubility of this compound in organic solvents is generally limited. The available quantitative and qualitative data are summarized in the table below for easy comparison. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.
| Organic Solvent | Temperature (°C) | Solubility | Reference |
| Ethanol (95%) | 25 | Slightly soluble | [1] |
| Ethanol (99.5%) | 25 | Slightly soluble | [1] |
| Ethanol | 25 | ~0.83 g/100 mL ("1 part in 120 parts") | [5] |
| Ethanol | 80 | Soluble | [5][6] |
| Chloroform | 25 | Slightly soluble | [1][5] |
| Diethyl Ether | 25 | Practically insoluble | [1][5] |
| Methanol | Not Specified | Data not readily available | |
| Acetone | Not Specified | Practically insoluble | [7] |
| Acetic Acid (100%) | Not Specified | Freely soluble | [1] |
| Acetic Anhydride | Not Specified | Freely soluble | [1] |
Note: The descriptive terms for solubility are as defined in pharmacopeias, where "slightly soluble" typically corresponds to a solvent volume of 100-1000 parts required for one part of solute, and "practically insoluble" requires more than 10,000 parts of solvent.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The following protocols outline the widely accepted shake-flask method for determining the equilibrium solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9]
Materials:
-
This compound powder
-
Selected organic solvent of interest
-
Glass vials or flasks with airtight seals
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10]
-
After the equilibration period, cease agitation and allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the vial at a high speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8]
-
The clear filtrate is the saturated solution of this compound in the chosen solvent at the specified temperature.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method as described below.
Quantification of this compound
HPLC is a precise and specific method for determining the concentration of this compound.[11][12]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v), adjusted to a specific pH if necessary.[11]
-
Injection Volume: 20 µL.[13]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the saturated filtrate (from the shake-flask experiment) with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that no other components in the solution absorb at the analytical wavelength.[14]
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Analytical Wavelength: The wavelength of maximum absorbance (λmax) for this compound (e.g., around 248 nm or 345 nm in acidic medium).[15]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law plot).
-
Sample Analysis: Dilute the saturated filtrate with the solvent to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Concentration Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: A generalized workflow for determining equilibrium solubility.
Conclusion
This technical guide has provided a summary of the solubility of this compound in various organic solvents, detailed experimental protocols for its determination, and a visual workflow of the process. The limited solubility of this compound in many common organic solvents underscores the importance of careful solvent selection in manufacturing, formulation, and analytical testing. The provided protocols for the shake-flask method coupled with HPLC or UV-Vis analysis offer robust and reliable means for researchers to determine the solubility of this compound in their specific applications. Further research to expand the quantitative solubility data in a wider range of organic solvents and at various temperatures would be beneficial for the scientific and pharmaceutical communities.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. iosrjournals.org [iosrjournals.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Buy this compound | 804-63-7 | >98% [smolecule.com]
- 5. fao.org [fao.org]
- 6. organic chemistry - What is the solubility of quinine suphate in 98% ethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. drugfuture.com [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. ijnrd.org [ijnrd.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. uspnf.com [uspnf.com]
pharmacokinetics and metabolism of quinine sulfate in vivo
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Quinine Sulfate
Introduction
Quinine, an alkaloid originally derived from the bark of the Cinchona tree, is a cornerstone in the treatment of malaria, particularly against resistant strains of Plasmodium falciparum. It also finds application in managing certain muscular disorders.[1] Understanding the in vivo journey of its salt form, this compound—from administration to elimination—is critical for optimizing therapeutic efficacy and minimizing its associated toxicities, which are often concentration-dependent. This technical guide provides a comprehensive overview of the pharmacokinetics, metabolism, and relevant experimental methodologies for studying this compound, tailored for researchers and drug development professionals.
Pharmacokinetics of this compound
The disposition of quinine in the body is characterized by rapid absorption, extensive distribution and metabolism, and primarily renal excretion of its metabolites. The severity of malaria infection can significantly alter these pharmacokinetic parameters.[2]
Absorption
Following oral administration, this compound is typically rapidly and almost completely absorbed, with over 70-90% of the dose reaching systemic circulation.[2][3][4] Maximum plasma concentrations (Cmax) are generally achieved between 1 and 3 hours (Tmax) post-administration in healthy individuals.[2] While the absolute oral bioavailability is high, indicating minimal first-pass metabolism, factors such as food can influence the absorption profile.[4]
Distribution
Quinine exhibits a large apparent volume of distribution (Vd), which is significantly influenced by the patient's clinical state. In healthy subjects, the Vd can range from 86.8 to 157.4 L.[2] However, in patients with malaria, the Vd is often decreased.[2] This reduction is partly attributed to increased plasma protein binding, primarily to α-1-acid glycoprotein, the levels of which rise during infection.[2]
Metabolism
The liver is the primary site of quinine biotransformation, with over 80% of the drug being metabolized before excretion.[1][2] The metabolic processes are extensive and primarily oxidative.
-
Primary Pathway: The major metabolic pathway is hydroxylation at the 3-position of the quinuclidine ring, forming the principal and active metabolite, 3-hydroxyquinine.[5][6][7]
-
Key Enzyme: This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][8] The formation rate of 3-hydroxyquinine shows a significant correlation with CYP3A4 activity.[8]
-
Other Metabolites: At least seven metabolites have been detected in human urine.[5][7] Besides 3-hydroxyquinine, other identified metabolites include 2'-oxoquininone and quinine-O-glucuronide.[5][7] Glucuronidation represents another important pathway for quinine elimination, involving direct conjugation of the parent drug.[6]
-
Enzymatic Contribution: While CYP3A4 is the major contributor to 3-hydroxylation, other enzymes like CYP1A2 and CYP2C19 do not appear to be significantly involved in the formation of other minor metabolites in vivo.[6]
Excretion
Quinine and its metabolites are eliminated from the body primarily through the kidneys. Approximately 20% of an administered dose is excreted as unchanged drug in the urine.[1] The remainder is excreted as various metabolites. The elimination half-life (t1/2) of quinine is variable, averaging around 11.6 hours in patients with complicated malaria and 6.1 to 9.7 hours in healthy individuals.[9][10] This half-life can be prolonged in cases of severe malaria or hepatic impairment.[9][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of quinine from various studies, highlighting the differences between healthy subjects and malaria patients.
Table 1: Summary of Quinine Pharmacokinetic Parameters in Adults
| Parameter | Healthy Subjects | Uncomplicated Malaria Patients | Complicated Malaria Patients | Source(s) |
| Cmax (mg/L) | 2.41 ± 0.76 to 6.68 ± 3.00 | 5.54 to 17.62 | 0.4–1.22 (µg/ml/kg) | [3][9] |
| Tmax (h) | 1 - 3 | 1.7 - 4.0 | 1.1 - 4.0 | [2][9] |
| Vd/F (L or L/kg) | 86.8 - 157.4 L | 1.12 - 3.05 L/kg | 0.53 - 1.5 L/kg | [2][9][11] |
| CL/F (L/h) | 6.6 - 9.6 | 1.12 - 1.48 | 0.045 ± 0.015 to 0.07 ± 0.01 | [2][11] |
| t1/2 (h) | 6.1 ± 1.5 to 9.7 | 7.2 ± 3.3 | 11.6 ± 4.6 to 16.8 ± 3.1 | [9][10] |
| Vd/F: Apparent Volume of Distribution; CL/F: Apparent Total Clearance; Cmax: Maximum Plasma Concentration; Tmax: Time to Cmax; t1/2: Elimination Half-life. Values are presented as ranges or mean ± SD. |
Table 2: Major Quinine Metabolites and Associated Enzymes
| Metabolite | Metabolic Pathway | Primary Enzyme(s) | Source(s) |
| 3-Hydroxyquinine | Hydroxylation | CYP3A4 | [6][8] |
| 2'-Oxoquininone | Oxidation | Not fully elucidated | [5][7] |
| Quinine-O-glucuronide | Glucuronidation | UGTs (unspecified) | [5][6][7] |
| CYP: Cytochrome P450; UGT: UDP-glucuronosyltransferase |
Experimental Protocols for In Vivo Pharmacokinetic Studies
The methodologies employed in quinine pharmacokinetic studies generally follow a standardized approach.
Study Design and Subjects
-
Design: Studies often utilize a randomized crossover or parallel-group design.[6] Both single-dose and multiple-dose regimens are used to characterize steady-state kinetics.[2][10]
-
Population: Participants typically include healthy adult volunteers or patients diagnosed with uncomplicated or severe falciparum malaria.[2][6] Exclusion criteria often include pregnancy, significant organ dysfunction, and use of interacting medications.
Dosing and Administration
-
Drug Product: this compound is administered orally, commonly in doses ranging from 500 mg to 600 mg of the salt (or 8-10 mg/kg of the base).[2][6][7][12][13]
-
Administration: Doses are typically administered with water after a period of fasting to standardize absorption conditions.
Sample Collection
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at multiple time points. A typical schedule includes pre-dose (0 hours) and numerous post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours) to adequately define the concentration-time curve.[2][6] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[13]
-
Urine Sampling: Urine is often collected over specified intervals (e.g., 0-12h, 12-24h, 24-48h) to determine the renal clearance of the parent drug and its metabolites.[6]
Bioanalytical Method
-
Technique: The quantification of quinine and its major metabolite, 3-hydroxyquinine, in plasma and urine is predominantly performed using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection.[2][5][6][13]
-
Procedure: The method involves protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix, followed by chromatographic separation on a C18 column and quantification against a standard curve.[4]
Visualizations
Metabolic Pathway of Quinine
Caption: Primary metabolic pathways of this compound in vivo.
Experimental Workflow for a Quinine Pharmacokinetic Study
Caption: Generalized workflow for a clinical pharmacokinetic study of quinine.
Conclusion
The in vivo pharmacokinetics of this compound are well-characterized by rapid oral absorption, extensive distribution that is altered by malaria infection, and predominant hepatic metabolism via CYP3A4 to its main metabolite, 3-hydroxyquinine. A significant portion is also directly conjugated or excreted unchanged in the urine. The variability in pharmacokinetic parameters, especially between healthy and malaria-infected populations, underscores the importance of continued research to refine dosing strategies. The established experimental protocols, centered around robust HPLC-based bioanalysis, provide a reliable framework for future investigations into this vital antimalarial agent.
References
- 1. This compound | C40H50N4O8S | CID 16051948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fip.org [fip.org]
- 4. Is quinine a suitable probe to assess the hepatic drug-metabolizing enzyme CYP3A4? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of quinine in man: identification of a major metabolite, and effects of smoking and rifampicin pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of quinine and its relationship with treatment outcomes in children, pregnant women, and elderly patients, with uncomplicated and complicated malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. d-nb.info [d-nb.info]
- 12. academic.oup.com [academic.oup.com]
- 13. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing Quinine Sulfate as a Fluorescence Quantum Yield Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2]. Accurate determination of this value is essential in fields ranging from materials science to drug development for characterizing molecular probes, understanding photochemical mechanisms, and assessing the quality of fluorescent materials[1].
The most common and reliable method for determining fluorescence quantum yield is the comparative method, which involves using a well-characterized compound with a known quantum yield as a standard[2]. Quinine sulfate has long been established as a reliable fluorescence standard due to its high fluorescence efficiency, photostability, and well-documented spectral properties in acidic solutions[3][4].
This document provides detailed protocols for using this compound to determine the relative fluorescence quantum yield of an unknown sample.
Photophysical Properties of this compound
This compound, when dissolved in a sulfuric acid solution, is a highly fluorescent compound, making it an excellent standard for quantum yield measurements in the blue-violet spectral region[4]. Its key photophysical characteristics are summarized below.
Table 1: Quantitative Data for this compound as a Fluorescence Standard
| Parameter | Value | Conditions | Source(s) |
| Fluorescence Quantum Yield (Φ) | 0.51 - 0.60 | In 0.1 M H₂SO₄ or 0.1 M HClO₄ | [5][6][7] |
| 0.546 | In 0.5 M H₂SO₄ | [8][9] | |
| Excitation Maxima (λex) | ~250 nm and ~350 nm | In dilute H₂SO₄ | [10][11] |
| Emission Maximum (λem) | ~450 - 460 nm | In dilute H₂SO₄ | [3][4][11] |
| Solvent | 0.1 M H₂SO₄ or 0.5 M H₂SO₄ | - | [5][8] |
| Refractive Index of Solvent (η) | ~1.33 | 0.1 M H₂SO₄ (aqueous) | [12] |
Experimental Protocols
The determination of fluorescence quantum yield is typically performed using a relative method, which compares the fluorescence of the unknown sample to that of a standard with a known quantum yield, such as this compound[13][14]. The comparative (or gradient) method is recommended for its high accuracy[1][15].
The Comparative (Gradient) Method Protocol
This method involves measuring the integrated fluorescence intensity and absorbance for a series of dilute solutions of both the standard (this compound) and the unknown sample. A plot of integrated fluorescence intensity versus absorbance yields a straight line, the slope of which is used to calculate the quantum yield.
2.1.1. Materials and Reagents
-
This compound Dihydrate: High purity (e.g., NIST SRM 936)[6].
-
Sulfuric Acid (H₂SO₄): Concentrated, for preparing 0.1 M or 0.5 M solutions.
-
Solvent for Unknown Sample: Must be transparent at the excitation and emission wavelengths.
-
Unknown Fluorophore Sample.
-
Volumetric Flasks and Pipettes.
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements[2][13].
2.1.2. Instrumentation
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Capable of recording corrected emission spectra[15].
2.1.3. Solution Preparation
-
Prepare a 0.1 M H₂SO₄ solution: Add the required volume of concentrated H₂SO₄ to deionized water.
-
Prepare a stock solution of this compound: Accurately weigh and dissolve this compound in 0.1 M H₂SO₄ to create a stock solution (e.g., 10⁻⁴ M).
-
Prepare a series of this compound dilutions: Prepare at least five dilutions from the stock solution with 0.1 M H₂SO₄. The concentrations should be chosen such that the absorbance at the excitation wavelength (e.g., 350 nm) ranges from approximately 0.02 to 0.1[2]. Crucially, the absorbance must not exceed 0.1 to avoid inner-filter effects[8][9][13].
-
Prepare a stock solution of the Unknown Sample: Dissolve the unknown sample in a suitable solvent.
-
Prepare a series of Unknown Sample dilutions: Prepare a similar series of dilutions for the unknown sample, ensuring their absorbances at the chosen excitation wavelength also fall within the 0.02 to 0.1 range.
2.1.4. Data Acquisition
-
Absorbance Measurement: For each prepared solution (standard and unknown), measure the absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance value at the excitation wavelength to be used for the fluorescence measurement[5].
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm for this compound)[5].
-
For each solution, record the corrected fluorescence emission spectrum over the appropriate range (e.g., 360-800 nm for this compound)[5].
-
Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements of the standard and the unknown sample[2].
-
2.1.5. Data Analysis and Calculation
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve)[2][5].
-
Plot the Data: For both the this compound standard and the unknown sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis)[1][2].
-
Determine the Slopes: Perform a linear regression for each data set to obtain the slope (m) of the line. The plot should be linear, confirming the absence of concentration-dependent quenching or inner-filter effects.
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the unknown sample (Φu)[1][16]:
Φu = Φs * (mu / ms) * (ηu² / ηs²)
Where:
-
Φs is the known quantum yield of the standard (this compound, e.g., 0.55)[3].
-
mu is the slope from the plot for the unknown sample.
-
ms is the slope from the plot for the standard.
-
ηu is the refractive index of the solvent used for the unknown sample.
-
ηs is the refractive index of the solvent used for the standard (e.g., 1.33 for 0.1 M H₂SO₄)[12].
-
Visualizations
Logical Relationship of Quantum Yield
The following diagram illustrates the fundamental principle of fluorescence quantum yield, showing the partitioning of absorbed photons into radiative (fluorescence) and non-radiative decay pathways.
Caption: The relationship between photon absorption, emission, and non-radiative decay defining quantum yield.
Experimental Workflow for Comparative Quantum Yield Measurement
This workflow diagram outlines the step-by-step procedure for determining the fluorescence quantum yield of an unknown sample using this compound as a standard via the comparative method.
Caption: Workflow for the comparative method of fluorescence quantum yield determination.
References
- 1. agilent.com [agilent.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 6. dreem.openfluor.org [dreem.openfluor.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [omlc.org]
- 9. This compound [omlc.org]
- 10. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 14. researchgate.net [researchgate.net]
- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 16. rsc.org [rsc.org]
Application Note: Protocol for Preparing Quinine Sulfate Fluorescence Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinine, a natural alkaloid, is a widely recognized and utilized fluorescence standard in spectroscopy. When dissolved in a dilute acid solution, quinine sulfate exhibits strong and stable fluorescence with a well-characterized excitation and emission profile. This makes it an ideal reference material for calibrating fluorescence spectrometers, determining the fluorescence quantum yield of unknown compounds, and validating analytical methods. Its dicationic form, prevalent in acidic media like sulfuric acid, is the highly fluorescent species. This protocol provides a detailed methodology for the preparation of this compound stock and working standards for use in quantitative fluorescence analysis.
Quantitative Data Summary
The key spectroscopic properties of this compound dihydrate in an acidic medium are summarized below. These values are essential for instrument setup and data interpretation.
Table 1: Spectroscopic Properties of this compound in Acidic Solution
| Property | Value | Notes |
| Chemical Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | This compound Dihydrate |
| Molecular Weight | 782.9 g/mol | [1] |
| Primary Excitation Maxima (λex) | ~250 nm and ~350 nm | The 350 nm peak is commonly used for excitation.[2] |
| Emission Maximum (λem) | ~450 nm - 460 nm | [3] |
| Fluorescence Quantum Yield (ΦF) | ~0.55 - 0.58 | In 0.1 M H₂SO₄.[3][4] |
Experimental Protocol
This protocol outlines the step-by-step preparation of a 100 ppm stock solution and a subsequent series of working standards suitable for generating a calibration curve.
3.1. Materials and Reagents
-
This compound dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O), >99% purity
-
Concentrated Sulfuric Acid (H₂SO₄), ACS grade
-
High-purity, deionized water (18 MΩ·cm)
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (100 mL, 1000 mL)
-
Class A volumetric pipettes
-
Amber glass bottles for storage
-
Quartz fluorescence cuvettes (1 cm path length)
3.2. Workflow for Standard Preparation
The following diagram illustrates the overall workflow for preparing and measuring the this compound standards.
References
Application of Quinine Sulfate and Its Derivatives in Asymmetric Organocatalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a naturally occurring cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis.[1][2] Their rigid chiral scaffold, featuring a basic quinuclidine nitrogen and a quinoline ring system, allows for the creation of a variety of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.[2][3] This dual activation strategy leads to highly ordered transition states, enabling excellent stereocontrol in a wide range of organic transformations. This document provides detailed application notes and protocols for the use of quinine sulfate and its derivatives in key asymmetric organocatalytic reactions, including Michael additions, aldol reactions, and cycloadditions.
Mechanism of Action: Bifunctional Catalysis
Many quinine-derived organocatalysts operate through a bifunctional mechanism. The basic tertiary amine of the quinuclidine core deprotonates the pronucleophile, increasing its reactivity. Simultaneously, a hydrogen-bonding donor group, such as a thiourea, squaramide, or hydroxyl moiety, appended to the quinine scaffold, activates the electrophile. This cooperative activation lowers the energy of the transition state and dictates the facial selectivity of the reaction, leading to high enantioselectivity.
References
- 1. Enantioselective Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Chiral Bifunctional Quinine-Based Squaramides [open.metu.edu.tr]
- 2. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation Using Quinine Sulfate Derivatives as Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as quinine and its derivatives. The commercially available "AD-mix" formulations, which contain the osmium catalyst, the chiral ligand, a reoxidant, and a base, have made this reaction highly accessible and reliable for synthetic chemists. These chiral diols are crucial intermediates in the synthesis of numerous natural products and pharmaceutical agents.[1][2][3][4]
This document provides detailed application notes and experimental protocols for performing the Sharpless asymmetric dihydroxylation using quinine sulfate-derived ligands.
Reaction Mechanism and Stereoselectivity
The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene. Subsequent hydrolysis of the resulting osmate ester yields the chiral diol and a reduced osmium species, which is then reoxidized to complete the catalytic cycle.[3][5]
The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the stereochemical outcome of the reaction.[3] Commercially available AD-mix-α contains a (DHQ)₂PHAL ligand and typically delivers the diol from the α-face (bottom face) of the alkene when oriented according to the Sharpless mnemonic. Conversely, AD-mix-β, containing the (DHQD)₂PHAL ligand, delivers the diol from the β-face (top face).[6][7]
A useful mnemonic helps predict the stereochemical outcome based on the alkene's substitution pattern.
Caption: Mnemonic for predicting the stereochemical outcome of the Sharpless asymmetric dihydroxylation.
Quantitative Data Summary
The enantiomeric excess (ee%) and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the substrate and the specific chiral ligand used. Below are tables summarizing the performance of AD-mix-α and AD-mix-β with various alkene substrates.
Table 1: Asymmetric Dihydroxylation of Representative Alkenes with AD-mix-α and AD-mix-β [8]
| Alkene Substrate | Ligand System | Yield (%) | ee (%) | Product Configuration |
| Styrene | AD-mix-β | >99 | 97 | R |
| Styrene | AD-mix-α | - | 88 | S |
| trans-Stilbene | AD-mix-β | 98 | >99.5 | R,R |
| trans-Stilbene | AD-mix-α | 95 | >99.5 | S,S |
| 1-Hexene | AD-mix-β | - | 97 | R |
| 1-Hexene | AD-mix-α | - | 86 | S |
| α-Methylstyrene | AD-mix-β | - | 94 | R |
| α-Methylstyrene | AD-mix-α | - | 89 | S |
| Indene | AD-mix-β | - | 96 | 1R, 2R |
| Indene | AD-mix-α | - | 91 | 1S, 2S |
Table 2: Influence of Alkene Substitution Pattern on Enantioselectivity [6][8]
| Alkene Class | General Reactivity | Typical ee (%) with AD-mix | Notes |
| Monosubstituted (Terminal) | Good | 80-97 | |
| 1,1-Disubstituted (Terminal) | Good | 80-96 | |
| trans-1,2-Disubstituted | Excellent | 90->99 | Generally high ee's are achieved. |
| cis-1,2-Disubstituted | Poor to Moderate | 20-80 | Often require modified ligands for good results. |
| Trisubstituted | Good | 85-99 | Methanesulfonamide additive is often beneficial.[3] |
| Tetrasubstituted | Substrate Dependent | Variable | Can be challenging, but some substrates give good results. |
Experimental Protocols
The following are detailed protocols for the asymmetric dihydroxylation of a generic terminal alkene (e.g., 1-hexene) and a more challenging substrate class.
Protocol 1: Asymmetric Dihydroxylation of 1-Hexene[1][9]
This protocol describes a standard procedure using the commercially available AD-mix.
Materials:
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol
-
Water
-
1-Hexene
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (5 mL of each per 1.4 g of AD-mix).
-
Dissolution: Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Substrate Addition: Add 1-hexene (1 mmol) to the cooled, stirring mixture.
-
Reaction: Continue to stir vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stir for an additional hour at room temperature.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with ethyl acetate. To improve recovery of the diol, the aqueous layer can be saturated with sodium chloride before extraction.[1]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the diol from the chiral ligand.
Caption: General experimental workflow for the Sharpless asymmetric dihydroxylation.
Protocol 2: Dihydroxylation of a Trisubstituted Alkene with Methanesulfonamide Additive[3]
For less reactive alkenes, such as some trisubstituted olefins, the addition of methanesulfonamide can accelerate the reaction and improve yields and enantioselectivities.
Materials:
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol
-
Water
-
Trisubstituted alkene (e.g., 1-methylcyclohexene)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel
Procedure:
-
Reaction Setup: To a round-bottom flask, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene) to a 1:1 mixture of tert-butanol and water (5 mL of each per 1.4 g of AD-mix).
-
Dissolution and Cooling: Stir at room temperature until dissolved, then cool to 0 °C.
-
Substrate Addition: Add the trisubstituted alkene (1 mmol).
-
Reaction: Stir vigorously at 0 °C, allowing the reaction to slowly warm to room temperature if the reaction is sluggish as monitored by TLC.
-
Workup and Purification: Follow steps 6-9 as described in Protocol 1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time; ensure vigorous stirring; for sluggish substrates, allow the reaction to warm to room temperature.[1] |
| Product is water-soluble. | Saturate the aqueous layer with NaCl before extraction.[1] | |
| Low Enantioselectivity | Reaction temperature is too high. | Maintain the reaction temperature at 0 °C or lower.[1] |
| Secondary, non-selective catalytic cycle is competing. | Use a higher concentration of the chiral ligand or use commercially available "Super AD-mix" which has a higher ligand loading.[3][9] | |
| Substrate concentration is too high. | Add the alkene slowly to the reaction mixture.[5] |
Visualizing the Catalytic Cycle
The catalytic cycle of the Sharpless asymmetric dihydroxylation involves several key steps, including ligand association, cycloaddition, hydrolysis, and reoxidation.
Caption: Simplified catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Untitled Document [ursula.chem.yale.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
Quinine Sulfate as a Potassium Channel Blocker: Application Notes and Protocols for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine sulfate, a quinoline alkaloid historically celebrated for its antimalarial properties, is also a potent and versatile blocker of various potassium (K+) channels. This characteristic makes it a valuable tool in cell biology and drug development for dissecting the physiological roles of specific K+ channels and for investigating the potential therapeutic applications of K+ channel modulation. These application notes provide a comprehensive overview of this compound's activity as a potassium channel blocker, including its mechanism of action, effects on specific channel subtypes, and detailed protocols for its experimental use.
Mechanism of Action
This compound exerts its inhibitory effects on potassium channels primarily through direct pore block. The molecule enters the internal vestibule of the channel and physically occludes the ion conduction pathway, thereby preventing the efflux of potassium ions. The affinity and kinetics of this block can vary significantly between different potassium channel subtypes, contributing to its diverse pharmacological profile.
Affected Potassium Channel Subtypes
This compound has been demonstrated to block a range of potassium channels, with varying potencies. The following table summarizes the inhibitory concentrations (IC50) of quinine for several key potassium channel subtypes.
Data Presentation: Inhibitory Potency of this compound on Various Potassium Channels
| Potassium Channel Subtype | Cell Type/Expression System | IC50 Value (µM) | Reference(s) |
| hERG (human Ether-à-go-go-Related Gene) | Xenopus oocytes | 44.0 ± 0.6 | [1][2][3] |
| hERG | Ltk- cells | 11 ± 3 | [1][3] |
| mSlo3 (KCa5.1) | Xenopus oocytes | 169 ± 40 | [4] |
| Kv1.3 | Jurkat cells | ~22 (at 0 mV) | [5] |
| Instantaneous K+ current (likely TRESK-like) | Jurkat cells | ~17 (at 0 mV) | [5] |
| Mitochondrial ATP-sensitive K+ (mitoKATP) channel | Bovine heart mitochondria | Micromolar range | [6][7] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of quinine action and a typical experimental workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinine inhibits mitochondrial ATP-regulated potassium channel from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Application Notes: Quinine Sulfate in Drug-Parasite Interaction Studies
Introduction
Quinine, originally derived from the bark of the Cinchona tree, is one of the oldest and most significant anti-malarial drugs[1]. Its sulfate salt, quinine sulfate, remains a crucial tool in parasitology research and a treatment option for malaria, particularly in cases of resistance to newer drugs or for treating severe malaria[1][2]. Its long history of use and known mechanism of action make it an invaluable reference compound for studying drug-parasite interactions, evaluating new anti-malarial candidates, and investigating mechanisms of drug resistance in parasites like Plasmodium falciparum and other protozoa such as Leishmania and Toxoplasma gondii[3][4][5].
Mechanism of Action
The primary mode of action for this compound is the disruption of the parasite's detoxification pathway for heme[6][7]. During its lifecycle within human red blood cells, the Plasmodium parasite digests hemoglobin to obtain essential amino acids[6][7]. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin[6][7]. This compound is thought to interfere with this process by binding to heme, preventing its conversion into hemozoin[6]. The resulting accumulation of toxic heme leads to oxidative damage and the death of the parasite[6][8]. Additionally, studies suggest that quinine may inhibit the parasite's nucleic acid and protein synthesis, further contributing to its anti-parasitic effect[6][9][10].
Caption: this compound blocks the detoxification of heme in the malaria parasite.
Key Research Applications
-
Reference Standard for Anti-Malarial Screening: this compound is frequently used as a positive control in in vitro and in vivo screening assays for new anti-malarial compounds. Its well-characterized IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values provide a benchmark for evaluating the potency of novel drugs.
-
Drug Resistance Studies: It is used to phenotype parasite strains as sensitive or resistant. Comparing the susceptibility of field isolates to quinine and other drugs like chloroquine can help monitor the evolution and spread of drug resistance[11].
-
Investigating Parasite Metabolism: As quinine targets a specific metabolic pathway (heme detoxification), it can be used as a chemical probe to study the intricacies of this pathway and its importance for parasite survival[9][10].
-
Studies on Other Protozoan Parasites: The application of this compound has been extended to other parasites. For instance, studies have shown its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, and Toxoplasma gondii[3][4][12].
Data Presentation
Table 1: In Vitro Efficacy of this compound and Formulations
| Parasite | Host Cell / Condition | Formulation | Metric | Value | Reference |
|---|---|---|---|---|---|
| Leishmania donovani | Rat Peritoneal Macrophages | Quinine Sulphate Powder | Parasite Load Reduction | ~45% | [4][12] |
| Leishmania donovani | Rat Peritoneal Macrophages | Quinine Sulphate Microparticles | Parasite Load Reduction | ~75% | [4][12] |
| Leishmania donovani | Rat Peritoneal Macrophages | Amphotericin B (Control) | Parasite Load Reduction | ~78% | [4][12] |
| E. coli HB101 pRI203 | HeLa Cells | This compound (50 µM) | Inhibition of Invasion | Significant | [13] |
| E. coli HB101 pRI203 | HeLa Cells | this compound (100 µM) | Inhibition of Invasion | Significant |[13] |
Table 2: In Vivo Efficacy of this compound
| Parasite | Host Model | Treatment Protocol | Metric | Result | Reference |
|---|---|---|---|---|---|
| P. falciparum | Humans (Southwestern Cameroon) | This compound | Parasitological Failure Rate | 42% | [14] |
| P. falciparum | Humans (Southwestern Cameroon) | This compound | Adequate Clinical Response | 94.2% | [14] |
| P. berghei | Male Mice | Quinine | Mortality Rate (Day 10-14) | 91.7% | [15] |
| Leishmania donovani | Rats (Blood) | Quinine Sulphate Microparticles | Parasite Load Reduction | >80% | [4][12] |
| Leishmania donovani | Rats (Liver) | Quinine Sulphate Microparticles | Parasite Load Reduction | ~65% | [4][12] |
| Leishmania donovani | Rats (Spleen) | Quinine Sulphate Microparticles | Parasite Load Reduction | ~62% |[4][12] |
Experimental Protocols
Protocol 1: In Vitro Anti-parasitic Susceptibility Assay ([³H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial purine precursor for the parasite's DNA replication[16][17].
Caption: Workflow for the [³H]-Hypoxanthine incorporation in vitro assay.
Methodology:
-
Materials:
-
P. falciparum culture (drug-sensitive or resistant strains).
-
RPMI 1640 medium supplemented with human serum/Albumax, hypoxanthine.
-
This compound stock solution (in an appropriate solvent, e.g., 70% ethanol or DMSO).
-
[³H]-Hypoxanthine (radiolabeled).
-
96-well microtiter plates.
-
Cell harvester and scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of this compound in culture medium and add 100 µL to triplicate wells of a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with uninfected red blood cells as a background control. b. Prepare a parasite suspension of primarily ring-stage parasites at ~0.5% parasitemia and 2% hematocrit. c. Add 100 µL of the parasite suspension to each well. d. Place the plate in a modular incubation chamber, gas with a low-oxygen mixture (e.g., 5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 24 hours. e. Prepare a solution of [³H]-Hypoxanthine in the medium and add a defined amount (e.g., 0.5 µCi) to each well. f. Re-gas the chamber and incubate for an additional 18-24 hours[16][17]. g. After incubation, freeze the plate at -80°C to lyse the cells. h. Thaw the plate and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester. The harvester will lyse the cells and trap the parasite DNA (containing the incorporated radiolabel) on the filter. i. Dry the filter mat and measure the radioactivity for each spot using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free controls. b. Plot the percent inhibition against the logarithm of the drug concentration. c. Use a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50%.
Protocol 2: In Vivo Efficacy Study (Peter's 4-Day Suppressive Test)
This is a standard method to assess the in vivo activity of an anti-malarial compound in a murine model[18]. It evaluates the ability of the drug to suppress parasitemia during the early stages of infection.
Caption: Workflow for the Peter's 4-Day Suppressive Test in a mouse model.
Methodology:
-
Materials:
-
Laboratory mice (e.g., Swiss albino, 4-6 weeks old).
-
Plasmodium berghei (or another rodent malaria parasite) infected donor mouse.
-
This compound for oral administration.
-
Vehicle control (e.g., distilled water, 7% Tween 80).
-
Microscope slides, Giemsa stain, microscope with oil immersion lens.
-
-
Procedure: a. Day 0 (Infection): Inoculate experimental mice intraperitoneally (IP) with approximately 1x10⁷ P. berghei-parasitized red blood cells. b. Grouping and Treatment: A few hours after infection, randomly assign mice to a control group (receiving vehicle only) and one or more treatment groups (receiving different doses of this compound). Administer the first dose of the drug or vehicle orally. c. Days 1, 2, 3 (Treatment): Continue daily oral administration of the drug or vehicle for three more consecutive days. d. Day 4 (Evaluation): Collect a drop of blood from the tail of each mouse to prepare a thin blood smear. e. Parasitemia Determination: Fix the smears with methanol and stain with Giemsa. Count the number of parasitized red blood cells out of at least 1,000 total red blood cells under a microscope to determine the percentage of parasitemia.
-
Data Analysis: a. Calculate the average percent parasitemia for the control group and each treatment group. b. Determine the percent chemosuppression using the following formula: % Chemosuppression = [ (A - B) / A ] x 100 Where: A = Average parasitemia in the control group. B = Average parasitemia in the treated group. c. The dose that causes a 50% or 90% reduction in parasitemia compared to the control group is determined as the ED50 or ED90, respectively.
References
- 1. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prisminltd.com [prisminltd.com]
- 3. Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.ug.edu.gh [pure.ug.edu.gh]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Quinine - Wikipedia [en.wikipedia.org]
- 10. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinine Sulphate Microparticles as Treatment for Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and bacterial invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo efficacy study of quinine sulphate in the treatment of uncomplicated P. falciparum malaria in patients from Southwestern Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 17. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmv.org [mmv.org]
Application Note: Preparation and Use of Quinine Sulfate as a Fluorescence Standard
Introduction
Quinine, historically recognized for its antimalarial properties, is a compound that exhibits strong native fluorescence in acidic solutions.[1][2] Quinine sulfate, its salt form, is widely adopted as a reliable and stable fluorescence standard for calibrating fluorometers and for determining the fluorescence quantum yield of other compounds.[3][4][5] Its utility stems from a well-characterized excitation and emission spectrum, a high and stable quantum yield, and its commercial availability in high purity.[3][5] This document provides detailed protocols for the preparation of this compound solutions and guidelines for their use in fluorometry experiments, aimed at ensuring accuracy and reproducibility in research, drug development, and quality control settings.
Principle of Use
In a dilute acidic medium, typically sulfuric acid (H₂SO₄), this compound is protonated to a dication which is the species responsible for its characteristic blue fluorescence.[6] It displays two primary excitation wavelengths at approximately 250 nm and 350 nm, with a broad emission maximum around 450 nm.[2][7] The significant separation between the excitation and emission peaks (a large Stokes shift) minimizes self-absorption and makes it an excellent standard.[8] The fluorescence intensity of this compound solutions is directly proportional to its concentration over a specific range, allowing for the creation of calibration curves for quantitative analysis.[9][10] However, factors such as solvent polarity, pH, and the presence of quenching agents like halide ions can significantly impact fluorescence intensity and must be carefully controlled.[1][11][12]
Materials and Reagents
-
This compound dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O) or Quinine (C₂₀H₂₄N₂O₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled or Deionized Water
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes (various sizes)
-
Analytical balance
-
Amber or light-blocking storage bottles[8]
-
Quartz fluorescence cuvettes
Experimental Protocols
Protocol 1: Preparation of 0.05 M Sulfuric Acid
-
Carefully add 2.7 mL of concentrated H₂SO₄ to approximately 800 mL of distilled water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Dilute to the 1000 mL mark with distilled water and mix thoroughly. Note: Always add acid to water, not the other way around, due to the exothermic nature of the dilution.
Protocol 2: Preparation of a 100 ppm this compound Stock Solution
-
Accurately weigh 120.7 mg of this compound dihydrate. (Alternatively, use 100.0 mg of quinine).[7][8]
-
Quantitatively transfer the weighed powder into a 1000 mL volumetric flask.
-
Add approximately 50 mL of 0.05 M H₂SO₄ and swirl to dissolve the solid.[7][8]
-
Once dissolved, dilute the solution to the 1000 mL mark with 0.05 M H₂SO₄.
-
Mix the solution thoroughly by inversion.
-
Transfer the stock solution to an amber glass bottle to protect it from light.[8] This solution should be prepared fresh for precise measurements, although it can be stable for extended periods if stored properly.[7][13]
Protocol 3: Preparation of Working Standard Solutions
Working standards for generating a calibration curve can be prepared by serial dilution of the 100 ppm stock solution. The linear range for this compound is typically between 0.1 to 10 µg/mL (ppm).[9][10]
-
Prepare a 10 ppm intermediate solution: Pipette 10 mL of the 100 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄.
-
Prepare working standards (e.g., 0.5, 1.0, 2.5, 5.0 ppm):
-
For 0.5 ppm: Pipette 5 mL of the 10 ppm solution into a 100 mL flask and dilute to the mark.
-
For 1.0 ppm: Pipette 10 mL of the 10 ppm solution into a 100 mL flask and dilute to the mark.
-
For 2.5 ppm: Pipette 25 mL of the 10 ppm solution into a 100 mL flask and dilute to the mark.
-
For 5.0 ppm: Pipette 50 mL of the 10 ppm solution into a 100 mL flask and dilute to the mark.
-
-
Use 0.05 M H₂SO₄ as the blank for instrument calibration.[1]
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Solvent/Conditions | Citation |
| Excitation Wavelengths | ~250 nm and ~350 nm | 0.05 M or 0.1 M H₂SO₄ | [2][7] |
| Emission Wavelength | ~450 nm | 0.05 M or 0.1 M H₂SO₄ | [1][7][9] |
| Fluorescence Quantum Yield (Φf) | 0.546 | 0.5 M H₂SO₄ | [4] |
| Fluorescence Quantum Yield (Φf) | ~0.55 | Dilute H₂SO₄ | [1] |
| Recommended Solvent | 0.05 M or 0.1 M H₂SO₄ | N/A | [9][14] |
Table 2: Common Sources of Error and Mitigation Strategies
| Source of Error | Description | Mitigation Strategy | Citation |
| Photodegradation | This compound is light-sensitive and can degrade upon exposure to UV light, reducing fluorescence intensity. | Prepare solutions fresh daily, store in amber bottles, and minimize exposure to ambient light. | [7][8] |
| Concentration Quenching | At high concentrations, the fluorescence intensity becomes non-linear due to the inner filter effect. | Work within the established linear concentration range (typically < 10 ppm). Ensure sample absorbance is low (< 0.1) at the excitation wavelength. | [4][8][10] |
| Presence of Quenchers | Halide ions (especially Cl⁻, Br⁻, I⁻) are potent quenchers of quinine fluorescence. | Use high-purity water and reagents. If analyzing samples with high salt content, consider matrix-matching standards or sample dilution. | [1][7][12] |
| Solvent and pH Effects | Fluorescence is highly dependent on the acidic environment. Changes in pH or solvent polarity alter the fluorescent properties. | Maintain a consistent and controlled acidic environment using a buffered solution or a fixed concentration of H₂SO₄ (e.g., 0.05 M). | [6][11] |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logical workflow for quantitative analysis using this compound standards.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound [omlc.org]
- 5. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. vernier.com [vernier.com]
- 9. eprajournals.com [eprajournals.com]
- 10. rktech.hu [rktech.hu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. web.colby.edu [web.colby.edu]
- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Quinine Sulfate Time-Resolved Fluorescence Studies
Welcome to the technical support center for time-resolved fluorescence studies using quinine sulfate. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during time-resolved fluorescence experiments with this compound.
Q1: Why is my this compound fluorescence decay not fitting to a single exponential model?
A1: this compound's fluorescence decay is known to be complex and often deviates from a single exponential decay.[1][2] Historically, this complexity made it less suitable as a lifetime standard.[3] The decay can be bi- or even tri-exponential, which may be attributed to the existence of different conformers in the excited state.[2][4] The solvent environment, particularly its viscosity and polarity, can significantly influence the interconversion rates between these conformers.[2]
-
Troubleshooting Steps:
-
Data Fitting: Attempt to fit your decay data to a multi-exponential decay model.
-
Solvent Conditions: Ensure your solvent is a dilute acidic solution (e.g., 0.05 M H₂SO₄ or 0.1 M HClO₄) as quinine's fluorescence is most stable and well-characterized in these media.[5][6][7] Recent studies suggest that 0.1 M perchloric acid may be preferable to sulfuric acid to avoid temperature-dependent quantum yield variations.[8]
-
Purity: Verify the purity of your this compound and the solvent. Impurities can introduce additional fluorescent species or quenchers.
-
Q2: My fluorescence lifetime is shorter than expected. What could be the cause?
A2: A shorter-than-expected fluorescence lifetime is often indicative of quenching. Common quenchers for this compound include halide ions (Cl⁻, Br⁻, I⁻).[5][9][10] The quenching efficiency increases with the atomic mass of the halide (I⁻ > Br⁻ > Cl⁻).[2][10]
-
Troubleshooting Steps:
-
Check for Halides: Scrutinize your sample preparation process for any sources of halide ion contamination. For example, using HCl to acidify the solution will introduce chloride ions.
-
Quenching Analysis: If halide presence is intentional, perform a Stern-Volmer analysis by measuring the lifetime at various quencher concentrations to determine if the quenching is dynamic (collisional) or static (ground-state complex formation).[5][9] Dynamic quenching will decrease the fluorescence lifetime, while static quenching will not.[9]
-
Oxygen Removal: While this compound fluorescence is not significantly quenched by oxygen, for high-precision measurements, degassing the solution can be considered.[9][11]
-
Q3: The fluorescence intensity of my this compound solution is fluctuating or decreasing over time. Why is this happening?
A3: Fluctuations in fluorescence intensity can be caused by instrumental instability or changes in the sample itself.
-
Troubleshooting Steps:
-
Instrument Stability: Check the stability of your excitation source and detector. Remeasure a stable standard to confirm instrument performance.
-
Photodegradation: Although relatively photostable, prolonged exposure to high-intensity excitation light can lead to photodegradation. Use the lowest possible excitation power and minimize exposure time.
-
Temperature Control: Ensure your sample holder is temperature-controlled. Increasing temperature can lead to a decrease in fluorescence quantum yield due to more frequent collisions with the solvent, which increases non-radiative decay pathways.[7]
-
Concentration Effects: At high concentrations, you may observe inner filter effects, where the emitted fluorescence is reabsorbed by other quinine molecules. It is recommended to keep the absorbance of the solution below 0.1 at the excitation wavelength to avoid this.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound fluorescence.
Table 1: Fluorescence Lifetime of this compound in Different Solvents
| Solvent | Concentration (M) | Fluorescence Lifetime (τ) in ns | Citation(s) |
| 0.5 M H₂SO₄ | Not Specified | 19.3 ± 0.6 | [9] |
| 0.5 M H₂SO₄ | Not Specified | ~19 | [5] |
| Sulfuric Acid | 10⁻³ | 19.4 ± 0.2 | [3] |
| Sulfuric Acid | 10⁻⁴ | 19.5 ± 0.2 | [3] |
| Sulfuric Acid | 10⁻⁵ | 19.6 ± 0.3 | [3] |
Table 2: Fluorescence Quantum Yield of this compound
| Solvent | Quantum Yield (Φf) | Citation(s) |
| 0.5 M H₂SO₄ | 0.546 | [1] |
| 0.05 M H₂SO₄ | 0.55 | [7] |
| 0.1 M HClO₄ | 0.604 | [6] |
| 0.1 M HClO₄ | 0.60 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution
-
Stock Solution (e.g., 100 ppm):
-
Accurately weigh a precise amount of this compound dihydrate.
-
Dissolve the this compound in a volumetric flask with 0.05 M H₂SO₄ or 0.1 M HClO₄. Ensure complete dissolution.
-
Fill the flask to the mark with the same acidic solution.
-
-
Working Solutions:
-
Prepare a series of dilutions from the stock solution using the same acidic solvent.
-
For time-resolved studies, it is crucial to prepare samples with an absorbance of less than 0.1 at the excitation wavelength (typically ~350 nm) to avoid inner-filter effects.[1]
-
Protocol 2: Time-Resolved Fluorescence Measurement
-
Instrument Setup:
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Acquire the fluorescence decay of your this compound sample. Collect a sufficient number of photon counts in the peak channel to ensure good statistics.
-
-
Data Analysis:
-
Perform deconvolution of the sample decay with the IRF.
-
Fit the decay data to an appropriate model (single, multi-exponential). The goodness of fit can be evaluated by examining the chi-squared (χ²) value and the randomness of the residuals.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in troubleshooting this compound fluorescence decay.
Caption: Troubleshooting workflow for unexpected this compound fluorescence decay results.
Caption: Relationship between dynamic and static quenching mechanisms and their effect on fluorescence lifetime.
References
- 1. This compound [omlc.org]
- 2. researchgate.net [researchgate.net]
- 3. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dreem.openfluor.org [dreem.openfluor.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Studies of the effect of halide ions on the fluorescence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.colby.edu [web.colby.edu]
Technical Support Center: Optimizing HPLC Separation of Quinine and Dihydroquinine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of quinine and its process impurity, dihydroquinine.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating quinine and dihydroquinine?
A1: The most widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique typically employs a C18 stationary phase with an acetonitrile and acidic buffer mobile phase to achieve effective separation.[2][3]
Q2: Which type of column is recommended for this separation?
A2: C18 columns are a common and effective choice for separating quinine and dihydroquinine.[1][2] However, for methods aiming to avoid ion-pair reagents, a Phenyl Hydride column can also provide excellent resolution.[4]
Q3: Why is the pH of the mobile phase critical for this analysis?
A3: The pH of the mobile phase is crucial as it controls the ionization state of both the basic analytes (quinine and dihydroquinine) and the residual silanol groups on the silica-based stationary phase.[5] Operating at a low pH (e.g., 2.7) ensures the protonation of the analytes and suppresses the ionization of silanols, which helps to reduce peak tailing and improve resolution.[2][5]
Q4: What are typical detection wavelengths for quinine and dihydroquinine?
A4: Common UV detection wavelengths for analyzing quinine and dihydroquinine are 235 nm and 316 nm.[2][4] The choice of wavelength can depend on the specific method and desired sensitivity.
Q5: Can ion-pair reagents improve the separation?
A5: Yes, ion-pair reagents like methanesulfonic acid are used in some official methods, such as the USP method, to reduce peak tailing of basic analytes like quinine.[4] However, effective separation can also be achieved without them by using alternative columns or mobile phase additives like trifluoroacetic acid (TFA).[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of quinine and dihydroquinine.
Problem 1: Poor resolution between quinine and dihydroquinine peaks.
-
Possible Causes:
-
The mobile phase composition may not be optimal. The ratio of organic solvent (acetonitrile) to aqueous buffer is a key factor in achieving resolution.
-
The column efficiency may be low, or the chosen stationary phase may not be suitable.
-
The flow rate might be too high, not allowing for sufficient interaction between the analytes and the stationary phase.
-
-
Solutions:
-
Adjust Mobile Phase: Systematically vary the percentage of acetonitrile in the mobile phase. A lower percentage of acetonitrile will generally increase retention times and may improve resolution.
-
Optimize pH: Ensure the mobile phase pH is low, for instance, around 2.7, using an acid like ortho-phosphoric acid to control the ionization of the compounds.[2]
-
Evaluate Column: If resolution is still poor, consider a different column. While C18 is common, a Phenyl Hydride column can offer different selectivity.[4][6]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.2 mL/min to 1.0 mL/min) can increase the number of theoretical plates and improve resolution.[2][4]
-
Problem 2: Significant peak tailing, especially for the quinine peak.
-
Possible Causes:
-
Strong, undesirable interactions between the basic amine groups of the analytes and acidic residual silanol groups on the HPLC column packing material.[1] This is a common issue with basic compounds.
-
-
Solutions:
-
Lower Mobile Phase pH: Using an acidic mobile phase (pH 2.5-3.0) with trifluoroacetic acid (TFA) or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[4][5]
-
Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Select a Modern, End-capped Column: Use a high-purity silica column that is well end-capped to reduce the number of available free silanol groups.
-
Problem 3: Inconsistent or drifting retention times.
-
Possible Causes:
-
Fluctuations in column temperature.
-
Changes in the mobile phase composition due to evaporation of the organic component or improper mixing.
-
Air trapped in the pump, leading to an unstable flow rate.[7]
-
Column degradation over time.
-
-
Solutions:
-
Control Temperature: Use a column oven to maintain a constant and stable temperature (e.g., 35°C or 40°C).[2][4]
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily, ensure it is thoroughly mixed, and keep the solvent reservoirs covered to prevent evaporation. Always degas the mobile phase before use.[2]
-
Purge the Pump: If you suspect air bubbles, purge the pump according to the manufacturer's instructions to ensure a stable, pulse-free flow.[7]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Data Presentation
The following tables summarize quantitative data from established HPLC methods for quinine and dihydroquinine separation.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1[2][3] | Method 2[4] |
| Column | Zorbax Eclipse Plus C18 | Cogent Phenyl Hydride™, 4µm, 100Å |
| Dimensions | Not Specified | 4.6 x 75mm |
| Mobile Phase A | Buffer (Sodium phosphate monobasic with 1-amino hexane) | DI Water / 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) |
| Composition | Buffer/Acetonitrile mixture (pH adjusted to 2.7) | Gradient: 10% B to 30% B in 6 min |
| Flow Rate | 1.2 mL/minute | 1.0 mL/minute |
| Detection | UV @ 316 nm | UV @ 235 nm |
| Column Temp. | 35°C | 40°C |
| Injection Vol. | 20 µL | 10 µL |
Table 2: Example Retention Times and Performance
| Compound | Retention Time (Method 1)[2][3] |
| Quinine | 4.6 minutes |
| Dihydroquinine | 6.9 minutes |
| Resolution (Method 2) | 2.6 (between Quinine and Dihydroquinine)[4] |
Experimental Protocols
This section provides a detailed methodology for a validated RP-HPLC method for the quantification of dihydroquinine in quinine sulfate.[2]
1. Mobile Phase Preparation
-
Buffer Preparation: Dissolve 6.8 grams of sodium phosphate monobasic in 700 mL of water. Add 2.5 mL of 1-amino hexane to the solution.
-
pH Adjustment: Adjust the pH of the buffer to 2.7 using dilute (85%) ortho-phosphoric acid.
-
Final Mobile Phase: To the 700 mL of pH-adjusted buffer, add 80 mL of acetonitrile. Dilute the final mixture to a total volume of 1000 mL with distilled water.
-
Filtration and Degassing: Filter the final mobile phase through a 0.45 µm filter and degas it by sonication before use.
2. Diluent Preparation
-
Mix 600 mL of 0.1N HCl and 400 mL of the prepared Buffer solution.
3. Standard Solution Preparation
-
Stock Solution: Accurately weigh and dissolve 20 mg of dihydroquinine standard in 5 mL of diluent in a 10 mL volumetric flask, using sonication to aid dissolution. Dilute to the mark with the diluent.
-
Working Standard Solution: Dilute 5 mL of the stock solution into a 50 mL volumetric flask with the diluent to obtain a final concentration of 200 ppm.
4. Sample Preparation (for Tablets)
-
Accurately weigh and crush 20 pharmaceutical tablets into a fine powder.
-
Transfer an amount of powder equivalent to 2000 mg of this compound into a 500 mL volumetric flask.
-
Add 300 mL of diluent and sonicate for 30 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.
5. HPLC Chromatographic Conditions
-
Instrument: HPLC system with UV detector.
-
Column: Zorbax C18 column.
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.2 mL/minute.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 316 nm.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for HPLC analysis.
Caption: General workflow for HPLC analysis.
Caption: Troubleshooting logic for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Inner Filter Effect in Quinine Sulfate Fluorescence Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the inner filter effect (IFE) in quinine sulfate fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it affect my this compound fluorescence measurements?
The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity, leading to a non-linear relationship between concentration and fluorescence.[1][2][3][4][5] This occurs due to the absorption of excitation and/or emitted light by the sample itself.[2][5] There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by the sample before it can reach all the fluorophores, particularly in the center of the cuvette.[1][2][3][4][6] At high concentrations of this compound, the molecules at the front of the cuvette absorb a significant portion of the excitation light, leaving less light available to excite the molecules deeper in the solution.[3][4]
-
Secondary Inner Filter Effect (sIFE): This occurs when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[1][2][3][4][6] This is more prominent when there is a significant overlap between the absorption and emission spectra of the fluorophore.[1][7]
Ignoring the inner filter effect can lead to inaccurate quantification of this compound and distorted emission spectra.[1][8]
Q2: How can I know if the inner filter effect is impacting my experiment?
A key indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus this compound concentration.[1][2] As the concentration increases, the fluorescence intensity will plateau or even decrease instead of increasing proportionally.[2][5][9] It is good practice to measure the fluorescence spectra at different sample concentrations; a linear dependence of fluorescence on concentration suggests that this effect is not significant.[4] As a general guideline, an optical density (absorbance) of less than 0.1 at the excitation wavelength is recommended to minimize the inner filter effect.[1][4][5] However, even at an absorbance of 0.06, the relative error in the recorded fluorescence intensity can be around 8%.[7][10]
Q3: What is the difference between the inner filter effect and fluorescence quenching?
The inner filter effect and fluorescence quenching both result in a decrease in fluorescence intensity, but they are fundamentally different processes.
-
Inner Filter Effect: A physical phenomenon where the observed intensity is reduced due to the absorption of light (either excitation or emission) by the sample.[2] It does not involve any molecular interaction with the fluorophore.
-
Fluorescence Quenching: A process where the fluorescence is decreased due to molecular interactions between the fluorophore and another substance in the sample (the quencher).[2] This can occur through various mechanisms like collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).[11][12][13][14]
Distinguishing between these two effects is crucial for accurate data interpretation. The inner filter effect is concentration-dependent and can be mitigated by dilution or correction methods, while quenching provides information about molecular interactions.
Troubleshooting Guides
Problem 1: My calibration curve for this compound is not linear at higher concentrations.
This is a classic symptom of the inner filter effect.[1][2][9]
Solutions:
-
Sample Dilution: The simplest approach is to dilute your samples to a concentration where the absorbance at the excitation wavelength is below 0.1.[1][4][5] This will ensure you are working within the linear range.
-
Use a Shorter Pathlength Cuvette: Reducing the pathlength of the cuvette (e.g., using a 1 mm or 2 mm cuvette instead of a 1 cm cuvette) decreases the absorbance and can help mitigate the inner filter effect.[3][4]
-
Mathematical Correction: If dilution is not feasible, you can mathematically correct for the inner filter effect using the absorbance of the sample at the excitation and emission wavelengths.[1]
Problem 2: The shape of my this compound emission spectrum changes with concentration.
The inner filter effect, particularly the secondary inner filter effect, can distort the shape of the emission spectrum.[1][8] Re-absorption of the emitted light is often more significant at the shorter wavelength end of the emission spectrum where it overlaps with the absorption spectrum, causing an apparent shift to longer wavelengths.[15]
Solutions:
-
Dilute the Sample: As with non-linearity, dilution is the most effective way to minimize spectral distortion caused by the inner filter effect.
-
Front-Face Illumination: Some spectrofluorometers allow for front-face illumination, where the emission is collected from the same surface that is excited. This minimizes the pathlength for both excitation and emission light, significantly reducing the inner filter effect.[4]
-
Apply a Correction Factor: Use a mathematical correction formula that accounts for the absorbance at both the excitation and emission wavelengths.
Experimental Protocols
Protocol 1: Mathematical Correction for the Inner Filter Effect
This protocol describes how to correct for the primary and secondary inner filter effects using the sample's absorbance spectrum.[1]
Methodology:
-
Acquire Fluorescence Spectrum: Measure the fluorescence emission spectrum of your this compound sample (F_obs).
-
Acquire Absorbance Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the same sample in the same cuvette.
-
Determine Absorbance Values: From the absorbance spectrum, find the absorbance value at the excitation wavelength (A_ex) and the absorbance value at each emission wavelength (A_em).
-
Apply Correction Formula: Use the following equation to calculate the corrected fluorescence intensity (F_corr) at each emission wavelength:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
This formula is a commonly used approximation to correct for the inner filter effect in a standard 1 cm cuvette with right-angle geometry.[5][16]
Quantitative Data Summary
The following table summarizes the impact of the inner filter effect on this compound fluorescence and the effectiveness of correction methods.
| This compound Concentration | Absorbance at 349nm | Uncorrected Fluorescence Intensity (Arbitrary Units) | Corrected Fluorescence Intensity (Arbitrary Units) |
| Low (e.g., < 1 ppm) | < 0.1 | Linearly proportional to concentration | - |
| High (e.g., > 10 ppm) | > 0.2 | Non-linear, plateauing intensity | Linearity restored |
Note: The exact values will depend on the specific instrument and experimental setup.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the inner filter effect.
Caption: Mechanism of Primary and Secondary Inner Filter Effects.
Caption: Troubleshooting workflow for the Inner Filter Effect.
Caption: Experimental workflow for mathematical correction of IFE.
References
- 1. static.horiba.com [static.horiba.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. edinst.com [edinst.com]
- 5. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 6. v-autos.com [v-autos.com]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.horiba.com [static.horiba.com]
- 9. rktech.hu [rktech.hu]
- 10. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies of the effect of halide ions on the fluorescence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of Quinine Sulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinine sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of this compound under forced conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: this compound is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The primary degradation pathways involve hydrolysis of the quinoline and quinuclidine rings, oxidation of the vinyl group and secondary alcohol, and photolytic decomposition.
Q2: Under which conditions is this compound most labile?
A2: this compound is particularly sensitive to acidic and alkaline hydrolysis, as well as oxidative stress.[1][2] Significant degradation is also observed under thermal and photolytic conditions, although the extent of degradation may vary depending on the specific experimental parameters.
Q3: What are the major degradation products of this compound?
A3: The major degradation products depend on the stress condition applied:
-
Acidic Hydrolysis: Meroquinene and 6-methoxyepidine have been reported as potential degradation products.[1]
-
Alkaline Hydrolysis: 6-Methoxyquinoline has been identified as a likely degradation product.[1]
-
Oxidative Degradation: Quintenine, quininone, and quininic acid are potential oxidative by-products.[1]
-
Thermal Degradation: The specific structures of thermal degradants are not well-defined in the literature, but they are generally more polar than the parent drug.[1]
-
Photolytic Degradation: Photodegradation can lead to a variety of products through complex reaction pathways, including the formation of new peaks in NMR spectra, indicating structural changes in both the quinoline and aliphatic moieties of the molecule.
Q4: How can I monitor the degradation of this compound and identify its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound and separating its degradation products.[1][3][4][5][6] Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for the identification and structural elucidation of the degradation products.[7][8][9][10][11] High-Performance Thin-Layer Chromatography (HPTLC) can also be used as a stability-indicating method.[12]
Troubleshooting Guides
Issue: Significant degradation of this compound is observed under acidic conditions, but the degradation products are not well-resolved in my chromatogram.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Mobile Phase: Adjust the mobile phase composition. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. Varying the pH of the aqueous phase can significantly impact the retention and resolution of the polar degradation products.
-
Column: Ensure you are using a suitable reversed-phase column (e.g., C18 or C8). If co-elution persists, consider a column with a different selectivity.
-
Detection Wavelength: Quinine and its degradation products may have different absorption maxima. Using a photodiode array (PDA) detector to monitor multiple wavelengths can help in detecting all degradation products.
-
-
Sample Preparation:
-
Neutralize the acidic sample with a suitable base before injection to prevent on-column degradation and improve peak shape.
-
Issue: I am unable to identify the structures of the degradation products formed under oxidative stress.
Troubleshooting Steps:
-
LC-MS/MS Analysis:
-
Employ LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns. This information is crucial for proposing the elemental composition and structure of the degradation products.
-
Compare the observed fragmentation patterns with the known fragmentation of quinine and its derivatives.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize HRMS (e.g., LC-TOF or LC-Orbitrap) to obtain accurate mass measurements of the degradation products. This allows for the determination of the elemental composition with high confidence.
-
-
NMR Spectroscopy:
-
If sufficient quantities of the degradation products can be isolated (e.g., by preparative HPLC), perform 1H and 13C NMR, as well as 2D NMR (e.g., COSY, HSQC, HMBC) experiments to fully elucidate their structures.
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Source | Time | Temperature | % Drug Remaining | Potential Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour | 80°C | 80.06 ± 0.94 | Meroquinene, 6-Methoxyepidine | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | 80°C | 77.27 ± 0.82 | 6-Methoxyquinoline | [1] |
| Oxidative | 0.1% H₂O₂ | Not specified | Not specified | 49.16 ± 0.61 | Quintenine, Quininone, Quininic Acid | [1] |
| Thermal | Dry Heat | 1 week | 80°C | 58.19 ± 0.42 | Unspecified polar degradants | [1] |
| Photolytic | UV light (365 nm) | 2 hours | Ambient | Significant degradation | Unspecified |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in methanol.
-
Transfer an aliquot of the stock solution to a flask and add an equal volume of 1.0 N HCl.
-
Reflux the mixture at 80°C for 1 hour.[1]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1.0 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a stock solution of this compound in methanol.
-
Transfer an aliquot of the stock solution to a flask and add an equal volume of 1.0 N NaOH.
-
Reflux the mixture at 80°C for 1 hour.[1]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1.0 N HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Protocol 2: Forced Degradation by Oxidation
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the drug solution.
-
Keep the mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 2 hours).
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase for HPLC analysis.
Protocol 3: Forced Degradation by Heat (Thermal Degradation)
-
Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 week).[1]
-
Alternatively, prepare a solution of this compound and reflux it for a specified duration.
-
After the stress period, dissolve or dilute the sample in the mobile phase for HPLC analysis.
Protocol 4: Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).
-
Expose the solution to a UV light source (e.g., with a peak emission at 365 nm) for a defined period (e.g., 2 hours).
-
Analyze the sample by HPLC to observe the degradation.
Mandatory Visualization
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Validated, Stability-Indicating, Eco-Friendly HPTLC Method for the Determination of Cinnarizine [mdpi.com]
Technical Support Center: Optimizing Quinine Sulfate Impurity Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of quinine sulfate and its impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound and its related substances during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurity in this compound is dihydroquinine. Other related substances can include quinidine, dihydroquinidine, and degradation products formed under stress conditions. The United States Pharmacopeia (USP) requires a resolution of not less than 1.2 between quinine and its main impurity, dihydroquinine.[1]
Q2: Why am I observing peak tailing with my this compound analysis?
A2: Peak tailing for basic compounds like quinine is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing material.[2][3] These interactions lead to a non-uniform elution process, resulting in asymmetrical peaks. To mitigate this, consider the following:
-
Mobile Phase pH: Operating at a lower pH (around 2.5-3.0) can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analyte.[2]
-
End-capped Columns: Utilize a modern, high-purity, end-capped column where the residual silanols have been chemically deactivated.
-
Mobile Phase Additives: Incorporate a small amount of a basic modifier, like triethylamine (TEA), or an ion-pairing agent to mask the active silanol sites.[4]
Q3: My resolution between quinine and dihydroquinine is poor. How can I improve it?
A3: Improving the resolution between these closely related compounds often requires optimization of several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Column Chemistry: Consider using a different stationary phase. While C18 columns are common, a Phenyl Hydride column has been shown to provide good resolution for quinine and its impurities.[1]
-
Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency, which may lead to better resolution. However, the effect of temperature should be evaluated for your specific method.
-
Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.
Q4: What is the purpose of using ion-pairing agents in the mobile phase for quinine analysis?
A4: Ion-pairing agents, such as methanesulfonic acid, are used in some methods, including the USP method, to improve the peak shape of basic analytes like quinine.[1] They work by forming a neutral ion pair with the charged analyte, which then partitions more uniformly into the stationary phase, resulting in more symmetrical peaks and improved resolution. However, it's important to note that ion-pairing agents can be harsh on the column and may require dedicated columns for their use.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide will help you diagnose and resolve common peak shape issues encountered during the analysis of this compound.
DOT Script for Peak Shape Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Issue 2: Inadequate Resolution
This guide provides a systematic approach to improving the separation between quinine and its impurities.
DOT Script for Resolution Improvement Workflow:
Caption: Workflow for improving chromatographic resolution.
Data Presentation
The following tables summarize typical experimental conditions for the analysis of this compound and its impurities.
Table 1: HPLC Method Parameters for this compound and Dihydroquinine Separation
| Parameter | Method 1 | Method 2 | Method 3 (USP-like) |
| Column | Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm) | Cogent Phenyl Hydride (75 mm x 4.6 mm, 4 µm) | L1 packing (e.g., C18) |
| Mobile Phase A | Buffer (e.g., Sodium Phosphate with 1-amino hexane, pH 2.7) | DI Water with 0.1% Trifluoroacetic Acid (TFA) | Water, Methanesulfonic Acid, Diethylamine |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile |
| Gradient/Isocratic | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 - 2.0 mL/min |
| Injection Volume | 20 µL | 10 µL | 10 - 50 µL |
| Column Temperature | 35°C | 40°C | Ambient or controlled |
| Detection Wavelength | 316 nm | 235 nm | 235 nm or 250 nm |
| Reference | [5] | [1] | [1] |
Table 2: Typical Retention Times and Resolution
| Compound | Method 1 (min) | Method 2 (min) |
| Quinine | 4.6 | ~3.5 |
| Dihydroquinine | 6.9 | ~4.5 |
| Resolution (Rs) | > 2.0 | 2.6 |
| Reference | [5] | [1] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Quantification of Dihydroquinine in this compound
This protocol is based on a validated method for the determination of dihydroquinine in this compound pharmaceutical dosage forms.[5]
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Dihydroquinine Reference Standard
-
Acetonitrile (HPLC grade)
-
Sodium Phosphate Monobasic
-
1-amino hexane
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of buffer and acetonitrile.
-
Buffer Preparation: Dissolve 6.8 g of sodium phosphate monobasic in 700 mL of water. Add 2.5 mL of 1-amino hexane. Adjust the pH to 2.7 with dilute orthophosphoric acid.
-
Mobile Phase Preparation: Mix 700 mL of the prepared buffer with 80 mL of acetonitrile and dilute to a final volume of 1000 mL with water. Filter through a 0.45 µm filter and degas.
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection: UV at 316 nm
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound RS in the mobile phase.
-
Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL).
4. Sample Solution Preparation:
-
Accurately weigh and crush a representative number of tablets.
-
Transfer a portion of the powder equivalent to a specific amount of this compound into a volumetric flask.
-
Add a portion of the diluent (mobile phase) and sonicate to dissolve.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
5. System Suitability:
-
Inject the standard solution multiple times.
-
The relative standard deviation (RSD) for the peak area of quinine should be not more than 2.0%.
-
The resolution between the quinine and dihydroquinine peaks should be not less than 2.0.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks of quinine and dihydroquinine based on their retention times.
-
Calculate the amount of dihydroquinine in the sample.
Protocol 2: HPLC Method for Quinine and Impurities without Ion-Pair Reagents
This protocol offers an alternative method that avoids the use of harsh ion-pairing agents.[1]
1. Materials and Reagents:
-
Quinine Reference Standard
-
Dihydroquinine Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å (75mm x 4.6mm)
-
Mobile Phase:
-
A: DI Water / 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0 min: 10% B
-
6 min: 30% B
-
7 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection: UV at 235 nm
3. Standard Solution Preparation:
-
Prepare a stock solution of Quinine in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Prepare a working standard solution by diluting the stock solution with the same solvent mixture.
4. Sample Solution Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a suitable concentration.
-
Filter the solution through a 0.45 µm filter before injection.
5. System Suitability:
-
Inject a system suitability solution containing both quinine and dihydroquinine.
-
The resolution between the two peaks should be not less than 2.0.
6. Analysis:
-
Inject the standard and sample solutions.
-
Quantify the impurities based on the peak areas relative to the quinine peak.
References
- 1. This compound and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
correcting for excitation wavelength shifts in quinine sulfate fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to correcting for excitation wavelength shifts in quinine sulfate fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the excitation maximum of my this compound sample appear to be shifted?
An apparent shift in the excitation maximum of this compound is rarely due to a change in the molecule's intrinsic properties. Instead, it is typically caused by instrumental artifacts or sample-related phenomena. The most common causes include:
-
Inner Filter Effect (IFE): At high concentrations, the sample itself can absorb a significant portion of the excitation light before it reaches the center of the cuvette, or reabsorb the emitted fluorescence. This distorts the spectral shape and shifts the apparent excitation maximum.[1]
-
Instrumental Factors: Modern fluorometers are generally reliable, but issues like incorrect wavelength calibration of the excitation monochromator, stray light, and the non-uniform spectral output of light sources can lead to inaccuracies.[2][3]
-
High Sample Absorbance: If a sample is too concentrated, the emission light can be reabsorbed by the fluorophore, which attenuates the fluorescence signal at shorter wavelengths.[4] Beer's Law is only linear for fluorescence when the sample absorbance is below 0.05 AU.[5]
Q2: What is the Inner Filter Effect (IFE) and how does it distort my results?
The Inner Filter Effect (IFE) is a significant source of error in fluorescence measurements, especially with concentrated samples.[6][7] It comprises two main processes:
-
Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample at the front of the cuvette, preventing it from reaching the fluorophores in the center where the emission is measured. This leads to a non-linear relationship between fluorescence intensity and concentration and can skew the excitation spectrum.[1]
-
Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence is reabsorbed by other fluorophore molecules in the light path to the detector. This is common when there is an overlap between the absorption and emission spectra and results in a distorted emission spectrum.[1]
IFE hinders fluorescence measurements and limits the linear dependence of the fluorescence signal to low sample concentrations.[8][9]
Q3: How can I prevent or correct for the Inner Filter Effect (IFE)?
Preventing IFE is the best approach. This is typically achieved by ensuring the sample's absorbance at the excitation wavelength is low, generally below 0.05 to 0.1 AU.[5][10]
If working with higher concentrations is unavoidable, several correction methods exist:
-
Absorbance-Based Correction: This is the most common method. It involves measuring the absorbance of the sample at both the excitation and emission wavelengths and applying a mathematical correction factor.
-
Dilution Series: Analyzing a series of dilutions can help identify the concentration at which IFE becomes significant and allows for extrapolation to a corrected value.
-
Instrumental Correction Methods: Some modern instruments offer automated correction features. For example, the A-TEEM™ method measures absorbance and fluorescence simultaneously to correct for IFE.[10] Another approach involves taking measurements at different vertical (Z-axis) positions in a microplate reader to correct for IFE.[6][7][8]
Q4: Besides IFE, what other instrumental or environmental factors can affect my measurements?
Several other factors can introduce artifacts into your fluorescence data:
-
Scattered Light: Rayleigh, Raman, and 2nd order scatter can create spurious peaks in your spectrum.[2][4] Raman scatter from the solvent (e.g., water) is particularly common and appears at a fixed energy difference from the excitation wavelength.[4]
-
Solvent and pH: The fluorescence properties of this compound are highly dependent on the solvent. It is most stable and fluorescent in acidic solutions like 0.1 M HClO₄ or 0.05 M H₂SO₄.[5][11] Changes in pH can alter the protonation state of the molecule, affecting its fluorescence.
-
Quenching: The presence of certain ions, such as halides (Cl⁻, Br⁻, I⁻), can significantly quench (decrease) the fluorescence intensity of this compound.[12][13][14] Dissolved oxygen can also cause quenching.[15]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can cause the this compound molecule to undergo photochemical destruction, leading to a decrease in fluorescence over time.[16][17]
Q5: What are the standard excitation and emission wavelengths for this compound?
Under standard conditions (in 0.05 M H₂SO₄ or 0.1 M HClO₄), this compound has two primary excitation peaks and one emission peak.[5][11][18]
| Spectrum | Peak Maximum |
| Excitation | ~250 nm and ~350 nm |
| Emission | ~450 nm |
Note: The 350 nm excitation peak is more commonly used.[18]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound fluorescence measurements.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Shifted Excitation Maximum | 1. Inner Filter Effect (IFE): Sample absorbance is too high (>0.1 AU). 2. Instrument Calibration: The spectrofluorometer's monochromator is not correctly calibrated. | 1. Dilute the sample until the absorbance at the excitation maximum is < 0.1 AU. Apply an IFE correction if dilution is not possible. 2. Check the instrument's calibration using a standard reference material or contact the manufacturer for service. |
| Non-Linear Calibration Curve | 1. Inner Filter Effect (IFE): The concentration range is too high, causing primary and secondary filtering.[8][9] 2. Detector Saturation: The fluorescence signal is too intense for the detector. | 1. Reduce the concentration of your standards. Ensure the highest standard has an absorbance < 0.1 AU. 2. Reduce the detector gain/voltage or narrow the monochromator slit widths. |
| Poor Reproducibility | 1. Photobleaching: The sample is being exposed to the excitation light for too long. 2. Temperature Fluctuations: The sample temperature is not stable. 3. Evaporation: The solvent is evaporating from the sample. | 1. Minimize the sample's exposure time to the light source. Use the shutter when not acquiring data. Reduce excitation light intensity if possible. 2. Use a temperature-controlled cuvette holder. Allow samples to equilibrate to room temperature before measurement. 3. Keep the cuvette capped whenever possible. |
| Unexpected Peaks in Spectrum | 1. Raman Scatter: A peak from the solvent that shifts as the excitation wavelength is changed.[4] 2. Rayleigh/2nd Order Scatter: A peak at the excitation wavelength (Rayleigh) or twice the excitation wavelength (2nd order).[4] 3. Contamination: Fluorescent impurities in the solvent or on the cuvette. | 1. Subtract a solvent blank spectrum from the sample spectrum. 2. Increase the Stokes shift by choosing a different fluorophore if possible, or use appropriate emission filters. 3. Use high-purity, spectroscopy-grade solvents. Thoroughly clean cuvettes with a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and a series of working standards for generating a calibration curve.
Materials:
-
This compound dihydrate (fluorescence standard grade)[11][19]
-
0.05 M Sulfuric Acid (H₂SO₄)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare 0.05 M H₂SO₄ Diluent: Add 2.78 mL of concentrated H₂SO₄ (98%) to approximately 500 mL of ultrapure water in a 1 L volumetric flask. Dilute to the mark with water and mix thoroughly.
-
Prepare 100 µg/mL Stock Solution: Accurately weigh 10.0 mg of this compound dihydrate. Transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.05 M H₂SO₄.[15] This solution should be stored in a dark, refrigerated container.
-
Prepare Working Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serial dilution of the stock solution using the 0.05 M H₂SO₄ as the diluent.[5][20]
-
Prepare Blank: Use the 0.05 M H₂SO₄ diluent as the blank.
Protocol 2: Absorbance-Based Correction for Inner Filter Effect (IFE)
This protocol provides a common method to mathematically correct for IFE using absorbance measurements.
Procedure:
-
Acquire Fluorescence Spectrum: Measure the raw fluorescence emission spectrum of your sample (F_raw).
-
Acquire Absorbance Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance of the same sample in the same cuvette. Record the absorbance at the excitation wavelength (A_ex) and across the entire emission wavelength range (A_em).
-
Calculate Correction Factor: The correction factor (CF) is calculated using the following formula: CF = 10^((A_ex * d_ex) + (A_em * d_em))
-
d_ex and d_em are the pathlengths for excitation and emission, respectively. For a standard 1 cm cuvette, these are often approximated as half the cuvette width (0.5 cm).
-
-
Apply Correction: Multiply the raw fluorescence intensity at each emission wavelength by the corresponding correction factor to obtain the corrected fluorescence (F_corr). F_corr = F_raw * CF
This correction extends the linear dynamic range of fluorescence measurements to higher concentrations.[7][8]
Visualizations and Diagrams
Caption: Diagram illustrating the Primary and Secondary Inner Filter Effects (IFE).
Caption: Troubleshooting workflow for apparent excitation wavelength shifts.
Caption: Experimental workflow for absorbance-based IFE correction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. Instrumentation for Fluorescence Spectroscopy – Characterization Techniques for Materials II [ebooks.inflibnet.ac.in]
- 4. jascoinc.com [jascoinc.com]
- 5. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. static.horiba.com [static.horiba.com]
- 11. dreem.openfluor.org [dreem.openfluor.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Studies of the effect of halide ions on the fluorescence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. Photobleaching Response of Different Sources of Chromophoric Dissolved Organic Matter Exposed to Natural Solar Radiation Using Absorption and Excitation–Emission Matrix Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 奎宁 半硫酸盐 一水合物 BioReagent, suitable for fluorescence, 99.0-101.0% | Sigma-Aldrich [sigmaaldrich.com]
- 20. 'estimation of quinine sulphate by fluorescence spectroscopy with recordings' with you | PPTX [slideshare.net]
Navigating the Challenges of Dissolving Quinine Sulfate: A Technical Support Guide
Welcome to the technical support center for handling quinine sulfate in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the common challenges associated with dissolving this compound. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to support your work.
Troubleshooting Guide: Common Dissolution Issues
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound has very low solubility in neutral water, approximately 0.058 mg/mL at 25°C.[1] To improve solubility, you must decrease the pH of the solution. This compound is a weak base and its solubility is highly pH-dependent.[1] Adding a small amount of acid, such as sulfuric acid or hydrochloric acid, will protonate the quinine molecule, significantly increasing its aqueous solubility. For instance, in 0.1 M sulfuric acid, this compound is commonly used as a fluorescence standard, indicating good solubility under these conditions.[1]
Q2: I've added acid, but my solution is still cloudy or has precipitates.
A2: If cloudiness persists after acidification, consider the following:
-
Insufficient Acid: The pH may not be low enough. This compound's solubility increases dramatically at lower pH values. At a pH of 1.0, its solubility is 4.44 mg/mL at 37°C, compared to 0.83 mg/mL at pH 6.8.[1] Ensure you have added enough acid to sufficiently lower the pH.
-
Concentration Too High: You may be exceeding the solubility limit for the given pH and temperature. Refer to the solubility data tables below to ensure your target concentration is achievable.
-
Temperature: Gently warming the solution can help increase the dissolution rate and solubility. This compound is more soluble in boiling water.[2] However, be mindful of the stability of this compound at elevated temperatures for extended periods.
-
Common Ion Effect: If you are using sulfuric acid to dissolve this compound, at very high concentrations of sulfate ions, the solubility might be slightly reduced due to the common ion effect. However, this is generally not an issue at the acid concentrations typically used for dissolution.
Q3: My solution was clear, but now a precipitate has formed. Why?
A3: This is likely due to a change in pH. If a basic solution was added to your acidic this compound solution, the pH would rise, causing the protonated, soluble form of quinine to convert back to its less soluble free base form, leading to precipitation. Always control the pH of your final solution.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, this compound is soluble in some organic solvents. It is slightly soluble in ethanol and chloroform.[3] It is also freely soluble in a mixture of chloroform and ethanol (2:1).[3] The use of co-solvents can be an effective strategy, but ensure they are compatible with your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound in an aqueous solution?
A1: The optimal pH is acidic. A pH of 1.0 provides the highest solubility for this compound in aqueous solutions.[1] For many applications, a solution of 0.05 M to 0.1 M sulfuric acid is used to ensure complete dissolution and stability of the solution.[4]
Q2: How does temperature affect the solubility of this compound?
A2: Increasing the temperature generally increases the solubility of this compound. For example, it is sparingly soluble in boiling water compared to being only slightly soluble in cold water.[2][5]
Q3: What are the pKa values of quinine, and why are they important for solubility?
A3: Quinine is a diprotic weak base with two pKa values: 4.1 and 8.5.[1] These values correspond to the protonation of the quinoline nitrogen and the quinuclidine nitrogen, respectively.[1] When the pH of the solution is below both pKa values (e.g., pH < 4.1), both nitrogen atoms are protonated, resulting in a dicationic species with significantly enhanced water solubility.
Q4: Will dissolving this compound in acid affect its fluorescence properties?
A4: Yes, the fluorescence of quinine is highly dependent on its protonation state and therefore on the pH of the solution. In 0.1 M sulfuric acid, where it exists in its diprotonated form, this compound exhibits a strong blue fluorescence with a high quantum yield, which is why it is often used as a fluorescence standard.[1] As the pH increases, the fluorescence intensity decreases.[1]
Quantitative Data Summary
Table 1: pH-Dependent Solubility of this compound at 37°C
| pH | Solubility (mg/mL) |
| 1.0 | 4.44 |
| 4.5 | 1.44 |
| 6.8 | 0.83 |
Data sourced from Smolecule (2023).[1]
Table 2: General Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water (25°C) | Slightly soluble (approx. 1 part in 820)[2] |
| Boiling Water | Sparingly soluble (approx. 1 part in 32)[2] |
| Ethanol (95%) | Slightly soluble[3] |
| Chloroform | Slightly soluble[3] |
| Diethyl Ether | Practically insoluble[3] |
| Acetic Acid (100%) | Freely soluble[3] |
| Chloroform:Ethanol (99.5%) (2:1) | Freely soluble[3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in 0.1 M Sulfuric Acid
-
Materials:
-
This compound dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
-
-
Procedure for preparing 0.1 M H₂SO₄:
-
Carefully add 0.56 mL of concentrated H₂SO₄ to approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Safety Note: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Allow the solution to cool to room temperature.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
-
Procedure for preparing the this compound stock solution:
-
Accurately weigh 100 mg of this compound dihydrate.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of the prepared 0.1 M H₂SO₄ to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Once dissolved and cooled to room temperature, dilute the solution to the 100 mL mark with 0.1 M H₂SO₄.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the solution in a light-resistant container, as this compound is light-sensitive.[3][4]
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Relationship between pH and this compound protonation/solubility.
References
addressing matrix effects in the analysis of quinine sulfate in biological samples
Welcome to the technical support center for the analysis of quinine sulfate in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound in biological matrices, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low recovery of this compound from my plasma samples?
Low recovery of this compound can be attributed to several factors, primarily related to sample preparation and the analytical method.
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this compound. The efficiency of liquid-liquid extraction, for instance, is highly dependent on the pH of the aqueous matrix and the choice of organic solvent[1].
-
Ion Suppression: Co-eluting endogenous components from the biological matrix, such as phospholipids, can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal and the appearance of low recovery[2].
-
Analyte Degradation: this compound may be sensitive to the pH, temperature, or solvent conditions used during sample preparation and analysis.
Solutions:
-
Optimize Sample Preparation: Experiment with different sample preparation techniques. For example, solid-phase extraction (SPE) can offer a more thorough cleanup than protein precipitation, thereby reducing matrix effects[1][3].
-
Adjust pH for LLE: When using liquid-liquid extraction, adjust the pH of the sample to be at least two units higher than the pKa of quinine (a basic analyte) to ensure it is uncharged and efficiently extracted into the organic phase[1].
-
Chromatographic Separation: Modify your HPLC or UHPLC method to better separate this compound from interfering matrix components[4][5]. A change in the mobile phase composition or gradient can shift the retention time of phospholipids[6].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression and improving the accuracy and precision of quantification[7].
Q2: My results show poor reproducibility and precision. What could be the cause?
Poor reproducibility is often a direct consequence of unaddressed matrix effects, which can vary between different samples[8].
-
Variable Ion Suppression: The concentration and composition of matrix components, especially phospholipids, can differ from one biological sample to another, leading to inconsistent ion suppression[2][8].
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Column Fouling: Accumulation of matrix components, like phospholipids, on the analytical column can lead to erratic elution and poor peak shapes over a sequence of injections[5].
Solutions:
-
Implement a Robust Sample Cleanup: Techniques like solid-phase extraction (SPE) or specialized phospholipid removal plates can provide cleaner extracts and more consistent results[1].
-
Automate Sample Preparation: Where possible, use automated systems for liquid handling to minimize human error and improve consistency.
-
Incorporate a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components and prevent their buildup on the column[2].
-
Monitor the Internal Standard Response: A consistent response for the internal standard across all samples indicates that matrix effects are being adequately compensated for. Significant variation in the IS response suggests a problem with matrix effects that needs to be addressed[9].
Q3: I am seeing signal enhancement for this compound. Is this also a matrix effect?
Yes, matrix effects can lead to both ion suppression and enhancement[9]. Signal enhancement occurs when co-eluting compounds improve the ionization efficiency of the analyte. While less common than suppression, it can still lead to inaccurate quantification.
Solutions:
-
Improve Chromatographic Resolution: Separate the analyte from the enhancing matrix components.
-
Enhance Sample Cleanup: Utilize more selective sample preparation methods like SPE to remove the interfering compounds[10].
-
Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for both ion suppression and enhancement[4][7].
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
Matrix effect refers to the alteration of ionization efficiency for this compound due to the presence of co-eluting molecules from the biological sample matrix (e.g., plasma, urine)[9]. These effects can manifest as either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, leading to inaccurate and imprecise measurements[4][9].
Q2: What are the primary causes of matrix effects in biological samples?
The most significant contributors to matrix effects in biological samples, particularly in plasma and serum, are phospholipids from cell membranes[2]. Other endogenous substances like salts, proteins, and metabolites can also interfere[9][11]. These compounds can compete with the analyte for ionization in the mass spectrometer's source[2].
Q3: How can I detect the presence of matrix effects in my assay?
Matrix effects can be assessed both qualitatively and quantitatively:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively[4][12][13].
-
Post-Extraction Spike Comparison: This quantitative approach compares the analyte's response in a blank matrix extract that has been spiked after extraction to the response of the analyte in a neat (pure) solvent. A significant difference between the two indicates the presence of matrix effects[9][14]. The matrix factor can be calculated as the ratio of the peak response in the presence of the matrix to the peak response in the absence of the matrix[15].
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound analysis?
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method but is often associated with significant matrix effects as it does not effectively remove phospholipids[1][2]. Diluting the supernatant post-precipitation can help mitigate this to some extent[1].
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can be optimized by adjusting the pH and solvent polarity to selectively extract this compound while leaving many interfering components behind[1].
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts[1][3]. There are various SPE sorbents and protocols that can be tailored for the specific properties of this compound.
Q5: Can an internal standard completely eliminate matrix effects?
An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, can effectively compensate for matrix effects[7][9]. Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for an accurate ratio of analyte to IS to be measured, even if the absolute signal intensity varies. However, even with an SIL-IS, significant ion suppression can reduce the overall sensitivity of the assay[1].
Quantitative Data Summary
The following tables summarize quantitative data related to the performance of different sample preparation methods for the analysis of quinine and similar compounds in biological matrices.
Table 1: Comparison of Analyte Recovery with Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Biological Matrix | Average Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Fexofenadine | Human Serum | > 90% | [16] |
| Solid-Phase Extraction | Quinine | Human Urine | 85 - 115% | [17] |
| Liquid-Liquid Extraction | Quinine & Quinidine | Plasma, Whole Blood, Erythrocytes | 79.3 - 82.9% | [18] |
| Protein Precipitation (Acetonitrile) | Peptides | Human Plasma | > 50% | [19] |
| Solid-Phase Extraction (MAX) | Peptides | Human Plasma | > 20% | [19] |
Table 2: Impact of Sample Preparation on Matrix Effects
| Sample Preparation Method | Matrix Effect Assessment | Observation | Reference |
| Protein Precipitation | Phospholipid Monitoring | Significant co-elution of phospholipids with analytes. | [2] |
| Solid-Phase Extraction | Post-extraction Spike | Reduced matrix effect compared to protein precipitation. | [19] |
| HybridSPE-Phospholipid | Phospholipid Monitoring | Effective removal of phospholipids, leading to minimal ion suppression. | |
| Dilution of Extract | Post-extraction Spike | Diluting the sample extract (e.g., 40-fold) can effectively reduce matrix effects if sensitivity is not compromised. | [1] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of this compound from biological samples.
Method 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup but may require further optimization to minimize matrix effects.
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample. Acetonitrile is often more efficient at precipitating proteins[1].
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.
-
Analysis: Inject the resulting solution into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Aliquoting: Place 200 µL of the biological sample into a glass tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 1 M NaOH) to raise the pH of the sample to approximately 9-10. This ensures quinine is in its free base form.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or toluene)[1][20].
-
Extraction: Vortex or mechanically shake the tubes for 5-10 minutes to facilitate the extraction of quinine into the organic layer.
-
Centrifugation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer to a new tube, being careful not to aspirate any of the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness at approximately 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE offers the most comprehensive sample cleanup and is highly effective at removing phospholipids and other interferences. This is a general protocol using a mixed-mode cation exchange cartridge, suitable for a basic compound like quinine.
-
Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Pre-treat the biological sample (e.g., 200 µL of plasma) by diluting it with the equilibration buffer and adding the internal standard. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Pass 1 mL of the acidic buffer through the cartridge.
-
Pass 1 mL of methanol through the cartridge to remove less polar interferences.
-
-
Elution: Elute the this compound from the cartridge using 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on the quinine, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
Analysis: Inject the final sample into the LC-MS/MS system.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actapharmsci.com [actapharmsci.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Simultaneous measurement of quinine and quinidine in human plasma, whole blood, and erythrocytes by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reversed-phase high-performance liquid chromatography determination of quinine in plasma, whole blood, urine, and samples dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinine Sulfate Fluorescence Decay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-monophasic fluorescence decay with quinine sulfate.
Troubleshooting Guide
Issue: My this compound sample exhibits a bi-exponential or multi-exponential fluorescence decay instead of the expected mono-exponential decay.
This is a common issue that can arise from several factors related to sample preparation, experimental conditions, and instrumentation. Follow this troubleshooting workflow to identify and resolve the potential cause.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence lifetime of this compound and under what conditions?
Under ideal conditions, this compound in 0.5 M sulfuric acid (H₂SO₄) exhibits a mono-exponential fluorescence decay with a lifetime of approximately 19 nanoseconds.[1] It is crucial to use sulfuric acid as the solvent, as this compound does not dissolve well in water, ethanol, or methanol, which can lead to variable and unreliable lifetime measurements.[2][3]
Q2: How do halide ions affect the fluorescence decay of this compound?
Halide ions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) are potent quenchers of this compound fluorescence.[4][5] The quenching effect, which can be both dynamic (collisional) and static (complex formation), will introduce additional decay components, leading to a non-monophasic decay profile.[4][6] The quenching efficiency increases with the atomic mass of the halide, with the order being Cl⁻ < Br⁻ < I⁻.[4] Even small amounts of halide contamination can significantly impact the fluorescence lifetime. For instance, the presence of 100 ppm NaCl can reduce the fluorescence intensity of quinine to 83% of its original value.[5]
Q3: What is the "inner filter effect" and how can it cause non-monophasic decay?
The inner filter effect occurs at high concentrations of the fluorophore. When the absorbance of the solution is too high (typically > 0.05), the excitation light is attenuated as it passes through the cuvette, and emitted fluorescence can be re-absorbed by other fluorophore molecules. This phenomenon can distort the observed fluorescence decay, making it appear non-mono-exponential.[7] To avoid this, it is recommended to work with dilute solutions of this compound.[7]
Q4: Why is the pH of the solution critical for this compound's fluorescence?
The fluorescence of quinine is highly dependent on pH.[7] Quinine has multiple protonation sites, and its ionic form changes with pH, leading to different fluorescent properties. In acidic solutions (like 0.05 M H₂SO₄), quinine exists as a dication, which is the species that exhibits the well-characterized strong fluorescence with a mono-exponential decay.[8] At neutral or basic pH, other less fluorescent or non-fluorescent species can be present, resulting in complex decay kinetics.
Q5: Could my instrumentation be the cause of the observed non-monophasic decay?
While modern time-correlated single-photon counting (TCSPC) systems are highly accurate, it's important to rule out instrumental artifacts. Older literature sometimes reported bi-exponential decays for this compound, which may have been due to limitations of the instrumentation at the time.[2] Ensure your instrument response function (IRF) is properly measured and that you are using appropriate data analysis methods, including deconvolution of the IRF from the measured decay.[6] A "roll-off" in the decay curve at later times can indicate that the decay rate is approaching the instrument's response time.[9]
Quantitative Data Summary
| Parameter | Value | Solvent | Concentration | Citation |
| Fluorescence Lifetime (τ) | ~19 ns | 0.5 M H₂SO₄ | Not specified | [1] |
| Fluorescence Lifetime (τ) | 18.5 ± 0.4 ns (uncorrected) | 0.5 M H₂SO₄ | Not specified | [9] |
| Fluorescence Lifetime (τ) | 20.4 ± 0.5 ns (corrected) | 0.5 M H₂SO₄ | Not specified | [9] |
| Collisional Quenching Rate (k_q) by Cl⁻ | 5.2 x 10⁹ M⁻¹s⁻¹ | 0.5 M H₂SO₄ | Not specified | [1] |
| Collisional Quenching Rate (k_q) by Cl⁻ | 6.2 x 10⁹ M⁻¹s⁻¹ | 0.05 M H₂SO₄ | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound dihydrate
-
Sulfuric acid (H₂SO₄), concentrated
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks
-
Analytical balance
-
-
Procedure:
-
To prepare a 0.5 M H₂SO₄ solution, carefully add the appropriate volume of concentrated H₂SO₄ to a volume of high-purity water. Caution: Always add acid to water, not the other way around, and do so in a fume hood with appropriate personal protective equipment.
-
Accurately weigh a desired amount of this compound dihydrate.
-
Dissolve the this compound in a small amount of the 0.5 M H₂SO₄ in a volumetric flask.
-
Once fully dissolved, dilute to the final volume with the 0.5 M H₂SO₄ solution.
-
For fluorescence measurements, prepare working solutions by diluting the stock solution with 0.5 M H₂SO₄ to an absorbance of ≤ 0.05 at the excitation wavelength.
-
Protocol 2: Fluorescence Lifetime Measurement
-
Instrumentation:
-
Time-Correlated Single-Photon Counting (TCSPC) system
-
Pulsed light source (e.g., laser diode or picosecond pulsed LED)
-
Monochromator
-
Photomultiplier tube (PMT) or other suitable detector
-
-
Procedure:
-
Set the excitation wavelength. For this compound, common excitation wavelengths are around 350 nm.[7]
-
Set the emission wavelength to the maximum of this compound's fluorescence, which is around 450 nm.[7]
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength.
-
Replace the scattering solution with your this compound sample and acquire the fluorescence decay data.
-
Analyze the decay data using appropriate software, performing a deconvolution of the IRF from the sample decay to obtain the true fluorescence lifetime. Fit the data to a mono-exponential decay model.
-
Signaling Pathways and Logical Relationships
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies of the effect of halide ions on the fluorescence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.colby.edu [web.colby.edu]
- 7. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Validation & Comparative
A Comparative Guide to Fluorescence Lifetime Standards: Quinine Sulfate vs. Fluorescein
For researchers, scientists, and drug development professionals seeking reliable standards for fluorescence lifetime measurements, the choice between quinine sulfate and fluorescein is a critical one. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your specific application.
At a Glance: Key Performance Indicators
A direct comparison of the key photophysical properties of this compound and fluorescein reveals their distinct characteristics as fluorescence lifetime standards. The following table summarizes their quantitative data, providing a clear basis for selection.
| Property | This compound | Fluorescein |
| Fluorescence Lifetime (τ) | ~19-20 ns (in 0.1 M H₂SO₄) | ~4 ns (in 0.1 M NaOH) |
| Quantum Yield (Φ) | ~0.55 (in 0.1 M H₂SO₄) | ~0.9 (in 0.1 M NaOH) |
| Excitation Max (λ_ex) | ~350 nm (in 0.1 M H₂SO₄) | ~490 nm (in 0.1 M NaOH) |
| Emission Max (λ_em) | ~450 nm (in 0.1 M H₂SO₄) | ~515 nm (in 0.1 M NaOH) |
| Solubility | Soluble in acidic aqueous solutions (e.g., H₂SO₄)[1][2][3]. | Soluble in basic aqueous solutions (e.g., NaOH) and ethanol[1][2][3]. |
| Photostability | Generally considered to be photostable. | Prone to photobleaching, especially under intense illumination[4][5]. |
| Decay Kinetics | Can exhibit complex, multi-exponential decay depending on conditions[6][7]. | Typically exhibits a single exponential decay[1][2][3]. |
In-Depth Analysis: Advantages and Disadvantages
This compound
Advantages:
-
Long, well-characterized lifetime: Its relatively long fluorescence lifetime of around 19-20 ns in 0.1 M sulfuric acid is a significant advantage, providing a robust reference for a wide range of applications[7].
-
High photostability: this compound is known for its excellent photostability, making it a reliable standard for long-term or repeated measurements.
-
Historical significance and extensive data: As one of the first fluorescence standards, there is a vast body of literature on its photophysical properties[7][8][9].
Disadvantages:
-
Complex decay kinetics: Under certain conditions, this compound can exhibit non-exponential decay, which can complicate data analysis[6][7]. This is a critical consideration for applications requiring a simple, single-exponential decay model.
-
Solvent dependency: Its fluorescence properties are highly dependent on the solvent and its acidity[1][2][3]. It is typically used in sulfuric acid solutions.
-
UV excitation: The excitation maximum in the UV region (~350 nm) may not be compatible with all experimental setups, particularly those designed for visible light excitation.
Fluorescein
Advantages:
-
High quantum yield: Fluorescein boasts a very high quantum yield (approaching 0.9 in 0.1 M NaOH), resulting in bright fluorescence emission[5].
-
Single exponential decay: It generally exhibits a clean, single-exponential decay, simplifying lifetime analysis[1][2][3].
-
Visible light excitation: Its excitation in the visible range (~490 nm) is compatible with a wide array of common light sources, including argon-ion lasers and blue LEDs[10].
-
Biological compatibility: Fluorescein and its derivatives are widely used in biological imaging and assays, making it a relevant standard for life science applications[11].
Disadvantages:
-
Photobleaching: Fluorescein is susceptible to photobleaching, which can lead to a decrease in fluorescence intensity and potential inaccuracies in lifetime measurements over time[4][5].
-
pH sensitivity: Its fluorescence is highly dependent on pH, requiring careful control of the buffer conditions[5].
-
Shorter lifetime: The shorter fluorescence lifetime of around 4 ns may be less suitable for calibrating systems designed to measure longer decay times[12].
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for obtaining accurate and reproducible fluorescence lifetime measurements. The following outlines a typical workflow using Time-Correlated Single Photon Counting (TCSPC), a widely used and highly sensitive technique[13][14][15].
Preparation of Standard Solutions
-
This compound (0.1 M H₂SO₄):
-
Fluorescein (0.1 M NaOH):
-
Prepare a stock solution of fluorescein in 0.1 M sodium hydroxide.
-
Dilute the stock solution to achieve an absorbance of approximately 0.1 at the excitation wavelength (around 490 nm)[17].
-
Fluorescence Lifetime Measurement using TCSPC
-
Instrument Setup:
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) and a sensitive single-photon detector.
-
Select an appropriate excitation wavelength for the chosen standard (e.g., ~350 nm for this compound or ~490 nm for fluorescein).
-
Set the emission monochromator or filter to the respective emission maximum (~450 nm for this compound or ~515 nm for fluorescein).
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF characterizes the temporal response of the instrument[18].
-
-
Sample Measurement:
-
Replace the scattering solution with the prepared standard solution.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy.
-
-
Data Analysis:
-
Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate software.
-
Fit the decay data to a suitable model (single or multi-exponential) to determine the fluorescence lifetime (τ). For fluorescein, a single-exponential decay model is typically sufficient. For this compound, a multi-exponential model may be necessary depending on the experimental conditions.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logical steps involved in selecting a standard, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in measuring fluorescence lifetime using a standard.
Caption: A decision tree to guide the selection of an appropriate fluorescence lifetime standard based on experimental needs.
Conclusion
Both this compound and fluorescein have their merits as fluorescence lifetime standards. The optimal choice depends heavily on the specific requirements of the experiment.
-
This compound is the preferred standard for applications requiring a long, stable lifetime and where UV excitation is available. Its historical precedence and extensive characterization provide a high degree of confidence in its use.
-
Fluorescein is an excellent choice for experiments in the visible range, particularly in biological applications. Its high quantum yield and simple decay kinetics are advantageous, but researchers must be mindful of its photostability and pH sensitivity.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision and ensure the accuracy and reliability of their fluorescence lifetime measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein | Semantic Scholar [semanticscholar.org]
- 3. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein (Journal Article) | OSTI.GOV [osti.gov]
- 4. fondriest.com [fondriest.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [omlc.org]
- 7. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 11. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 荧光寿命测量 [sigmaaldrich.com]
- 14. biochem.wustl.edu [biochem.wustl.edu]
- 15. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
- 16. This compound [omlc.org]
- 17. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 18. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescence Quantum Yield Determination: Quinine Sulfate vs. Other Fluorescent Standards
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays and compound characterization, the accurate determination of a fluorophore's quantum yield (Φ) is a critical parameter. This guide provides a comprehensive comparison of quinine sulfate with other commonly used fluorescent standards for quantum yield determination, supported by experimental data and detailed protocols.
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Its accurate measurement is paramount for assessing the performance of fluorescent probes, characterizing novel compounds, and optimizing fluorescence-based assays. The most common method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.
Comparison of Common Fluorescent Quantum Yield Standards
The selection of an appropriate fluorescent standard is crucial for obtaining accurate and reliable quantum yield measurements. An ideal standard should exhibit high photostability, a well-defined and consistent quantum yield, and spectral properties that are compatible with the sample under investigation. This section provides a comparative overview of this compound and other widely used fluorescent standards.
| Standard | Solvent | Refractive Index (η) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| This compound | 0.1 M H₂SO₄ | 1.333 | ~350 | ~450 | 5,700 at 347.5 nm[1] | 0.58[2] |
| 0.1 M HClO₄ | 1.333 | ~348 | ~448 | 5,700 at 347.5 nm | 0.60 (temperature independent up to 45 °C)[1] | |
| Rhodamine 6G | Ethanol | 1.361 | ~530 | ~555 | 116,000 at 529.8 nm | 0.95[3] |
| Water | 1.333 | ~525 | ~550 | - | 0.95[2] | |
| Fluorescein | 0.1 M NaOH | 1.333 | ~490 | ~515 | 92,300 at 482.5 nm | 0.95[2] |
| Ethanol | 1.361 | ~482 | ~508 | - | 0.79[4] | |
| Anthracene | Ethanol | 1.361 | ~356 | ~402 | 9,700 at 356.2 nm | 0.27[5] |
| Perylene | Cyclohexane | 1.426 | ~436 | ~445 | 38,500 at 435.8 nm | 0.94 |
| Coumarin 153 | Ethanol | 1.361 | ~423 | ~530 | ~20,000 | 0.544[6] |
Note on this compound: While historically a widely used standard, the fluorescence quantum yield of this compound in sulfuric acid has been shown to be temperature-dependent.[1] For more reliable and reproducible measurements, it is recommended to use this compound in 0.1 M perchloric acid, which exhibits a temperature-independent quantum yield up to 45 °C.[1]
Experimental Protocol: Relative Quantum Yield Determination
The following section outlines a detailed methodology for determining the relative fluorescence quantum yield of a test compound using a standard with a known quantum yield.
Principle
The relative quantum yield (Φ_X) of a sample is calculated using the following equation:
Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
I_X and I_ST are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_X and A_ST are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.
Materials and Instrumentation
-
Spectrofluorometer: Capable of measuring corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Fluorescent Standard: A well-characterized standard with a known quantum yield (e.g., this compound, rhodamine 6G).
-
Test Compound: The fluorescent sample for which the quantum yield is to be determined.
-
Spectroscopic Grade Solvents: For preparing all solutions.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: A flowchart of the experimental procedure for determining relative fluorescence quantum yield.
Step-by-Step Procedure
-
Selection of Standard and Excitation Wavelength: Choose a fluorescent standard that has an absorption and emission profile in a similar spectral region to the test compound. Select an excitation wavelength where both the standard and the sample have significant absorbance.
-
Preparation of Solutions:
-
Prepare stock solutions of both the standard and the test compound in the same spectroscopic grade solvent.
-
Prepare a series of dilutions for both the standard and the test compound from their respective stock solutions. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[2] A typical range of absorbances to measure is 0.02, 0.04, 0.06, 0.08, and 0.1.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution of the standard and the test compound at the selected excitation wavelength.
-
Use the pure solvent as a blank.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each of the diluted solutions of the standard and the test compound.
-
It is critical to use the same instrument settings (e.g., excitation and emission slit widths, scan speed, and detector voltage) for all measurements of both the standard and the sample to ensure comparability.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution of the standard and the test compound.
-
For both the standard and the sample, create a plot of the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the linear fit for both the standard (Grad_ST) and the sample (Grad_X).
-
Calculate the quantum yield of the test sample using the modified equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
-
Logical Relationship for Accurate Quantum Yield Determination
The following diagram illustrates the logical dependencies and considerations for achieving accurate and reliable quantum yield measurements.
Caption: A diagram showing the critical factors influencing the accuracy of quantum yield measurements.
Conclusion
The determination of fluorescence quantum yield is a fundamental measurement in many scientific disciplines. While this compound has been a workhorse standard, its temperature-dependent quantum yield in sulfuric acid necessitates careful consideration. For enhanced accuracy, standards like rhodamine 6G, fluorescein, or this compound in perchloric acid offer excellent alternatives. By following the detailed experimental protocol and adhering to the key considerations outlined in this guide, researchers can confidently and accurately determine the quantum yield of their fluorescent compounds, leading to more robust and reproducible scientific outcomes.
References
A Comparative Guide to HPLC Method Validation for Quinine Sulfate: USP Standards vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinine sulfate, with a focus on validation against United States Pharmacopeia (USP) standards. We will delve into the specifics of the USP compendial method and compare its performance characteristics with established alternative reversed-phase HPLC (RP-HPLC) methods. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select and implement a robust and reliable HPLC method for the quality control of this compound.
Comparison of HPLC Method Validation Parameters
The following table summarizes the validation parameters for the USP monograph method and two alternative RP-HPLC methods. The data for the alternative methods are derived from published research and are presented here for comparative purposes.
| Validation Parameter | USP Monograph Requirements | Alternative Method 1 (RP-HPLC) | Alternative Method 2 (RP-HPLC) |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products. | No interference from excipients and degradation products was observed at the retention time of quinine. | The method was shown to be specific for this compound in the presence of its impurity, dihydroquinine, and formulation excipients. |
| Linearity | |||
| Range | 80% to 120% of the test concentration. | 10-50 µg/mL[1] | 48.47-193.87 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.998[1] | > 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.35%[1] | 98.9% to 100.3%[2] |
| Precision (% RSD) | |||
| Repeatability (Intra-day) | ≤ 2.0% | < 2.0%[1] | ≤ 2.0%[2] |
| Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0%[1] | Not Reported |
| Robustness | The method should demonstrate reliability with respect to deliberate variations in method parameters. | The method was found to be robust with slight variations in flow rate and mobile phase composition.[1] | The method demonstrated robustness with variations in flow rate and column temperature.[2] |
| Limit of Detection (LOD) | 0.3092 µg/mL[1] | Not Reported | |
| Limit of Quantification (LOQ) | 0.9371 µg/mL[1] | Not Reported | |
| System Suitability | |||
| Resolution (Quinine and Dihydroquinine) | ≥ 1.2 | Not Reported | ≥ 2.0[2] |
| Tailing Factor | ≤ 2.0 | Not Reported | Not Reported |
| % RSD of Peak Area | ≤ 2.0% | Not Reported | Not Reported |
Experimental Protocols
USP Compendial Method for this compound Assay
This protocol is based on the information provided in the USP monograph for this compound.
Chromatographic System:
-
Column: 3.9-mm × 30-cm; packing L1 (C18)
-
Mobile Phase: A suitable filtered and degassed mixture of an aqueous buffer and an organic solvent. The specific composition is detailed in the respective USP monograph.
-
Flow Rate: Approximately 1.0 mL/min
-
Detector: UV 235 nm
-
Injection Volume: 50 µL
System Suitability:
-
Resolution: The resolution between the quinine and dihydroquinine peaks is not less than 1.2.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution is not more than 2.0%.
Procedure:
-
Prepare the standard solution of USP this compound RS and a sample solution of the this compound being tested as directed in the monograph.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the quantity of this compound in the sample.
Alternative RP-HPLC Method (Method 1)
This method is a validated alternative for the quantification of this compound.[1]
Chromatographic System:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol: Water (30:70 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detector: UV 233 nm[1]
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations ranging from 10-50 µg/mL.
-
Prepare the sample solution by dissolving the this compound product in the mobile phase to a known concentration.
-
Inject the standard and sample solutions into the chromatograph.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method as per USP General Chapter <1225> Validation of Compendial Procedures.
Caption: Workflow for HPLC method validation.
Conclusion
This guide provides a comparative overview of the USP compendial method and alternative RP-HPLC methods for the analysis of this compound. While the USP method provides a reliable framework for quality control, alternative methods, when properly validated, can offer advantages in terms of speed, simplicity, or the use of more common reagents. The choice of method will depend on the specific requirements of the laboratory and the intended application. It is crucial that any method used for the quality control of pharmaceutical products is thoroughly validated to ensure the accuracy and reliability of the results.
References
A Comparative Analysis of Quinine Salts in Malaria Treatment: A Guide for Researchers and Drug Development Professionals
An in-depth review of the available evidence on the performance, pharmacokinetics, and safety of different quinine salts used in the treatment of malaria.
Quinine, a cornerstone in the management of malaria for centuries, is administered as various salts, including sulfate, dihydrochloride, gluconate, and bisulfate. While the active moiety, the quinine base, is responsible for the antimalarial effect, the choice of salt can influence the drug's physicochemical properties, formulation, and route of administration, potentially impacting its clinical performance. This guide provides a comparative analysis of these salts, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of Quinine Salts
The bioavailability and pharmacokinetic parameters of different quinine salts are crucial for ensuring therapeutic efficacy and minimizing toxicity. While direct comparative studies for all salts are limited, available data for quinine sulfate and quinine dihydrochloride suggest similar bioavailability of the active quinine base when administered orally.
A study comparing the bioavailability of this compound capsules and quinine dihydrochloride plain tablets found no statistically significant difference in key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (tmax), area under the curve (AUC), and absorption rate constant (Ka)[1]. The absolute bioavailability for both the sulfate and dihydrochloride salts was approximately 64%[1]. Another study also reported no statistically significant differences in the plasma drug concentration-time profiles of the hydrochloride, sulphate, and ethylcarbonate salts of quinine after oral administration[2].
These findings suggest that, for oral administration, the choice between sulfate and dihydrochloride salts may not significantly impact the systemic exposure to quinine. Data for quinine gluconate is primarily available in the context of intravenous administration for severe malaria[3][4][5].
Table 1: Comparative Pharmacokinetic Parameters of Oral Quinine Salts (Indirect Comparison)
| Parameter | This compound | Quinine Dihydrochloride | Quinine Gluconate | Quinine Bisulfate |
| Bioavailability | ~64.5%[1] | ~64.3%[1] | Data for oral administration is limited. | No specific data found. |
| Time to Peak (Tmax) | No significant difference from dihydrochloride[1] | No significant difference from sulfate[1] | Data for oral administration is limited. | No specific data found. |
| Max Concentration (Cmax) | No significant difference from dihydrochloride[1] | No significant difference from sulfate[1] | Data for oral administration is limited. | No specific data found. |
| Area Under Curve (AUC) | No significant difference from dihydrochloride[1] | No significant difference from sulfate[1] | Data for oral administration is limited. | No specific data found. |
Note: The data presented is based on limited studies and may not be fully representative of all clinical scenarios. Direct comparative trials are needed for a more definitive comparison.
Clinical Efficacy: Parasite and Fever Clearance
The ultimate measure of an antimalarial drug's effectiveness lies in its ability to clear parasites and resolve clinical symptoms. While the antimalarial activity is attributed to the quinine base, differences in formulation and administration route associated with specific salts could theoretically influence the speed of action. However, direct comparative clinical trials focusing on different quinine salts are scarce. Most studies evaluate a specific salt against a placebo or another antimalarial drug.
For severe malaria, quinine dihydrochloride is frequently used for intravenous administration[1]. Studies have shown that intravenous quinine dihydrochloride can achieve rapid therapeutic plasma concentrations[1]. Intravenous quinidine gluconate, a diastereomer of quinine, has also been used effectively in the treatment of severe Plasmodium falciparum infections, with parasite and fever clearance times comparable to quinine[3][4].
Table 2: Clinical Efficacy Parameters of Quinine Salts in Malaria Treatment (Indirect Comparison from various studies)
| Parameter | Quinine Dihydrochloride (IV) | This compound (Oral) | Quinine Gluconate (IV) | Quinine Bisulfate |
| Parasite Clearance Time (PCT) | Varies with severity and region. | Varies with severity and region. | Comparable to quinine[4]. | No specific data found. |
| Fever Clearance Time (FCT) | Varies with severity and region. | Varies with severity and region. | Comparable to quinine[4]. | No specific data found. |
Note: The data is generalized from various studies and not from direct head-to-head comparisons of the salts. PCT and FCT are influenced by numerous factors including parasite density, patient immunity, and geographical location.
Safety and Adverse Effect Profile
The use of quinine is often associated with a range of adverse effects, collectively known as cinchonism. The incidence and severity of these effects can be dose-dependent. While the type of salt is not expected to alter the intrinsic toxicity of the quinine molecule, differences in local tolerance, especially with parenteral administration, may exist.
Common symptoms of cinchonism include tinnitus, headache, nausea, dizziness, and blurred vision[6]. More severe adverse effects can include cardiotoxicity, hypoglycemia, and hypersensitivity reactions[6].
There is a lack of robust comparative data on the incidence of specific adverse effects between different quinine salts. The overall safety profile is generally considered to be a characteristic of quinine itself, rather than the specific salt form.
Table 3: Common Adverse Effects Associated with Quinine Therapy
| Adverse Effect Category | Specific Symptoms |
| Cinchonism (Common) | Tinnitus, headache, nausea, vomiting, dizziness, blurred vision, hearing impairment[6]. |
| Cardiovascular | QT interval prolongation, arrhythmias, hypotension (especially with rapid intravenous infusion)[6]. |
| Metabolic | Hypoglycemia[5]. |
| Hematological | Thrombocytopenia, hemolysis (in G6PD deficient individuals)[6]. |
| Gastrointestinal | Nausea, vomiting, abdominal pain[5]. |
| Neurological | Confusion, delirium, seizures (at high doses). |
| Dermatological | Rash, pruritus. |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimalarial drug efficacy and safety.
Methodology for Determining Parasite Clearance Time (PCT)
-
Patient Selection: Patients with microscopically confirmed Plasmodium falciparum malaria are enrolled.
-
Drug Administration: The specific quinine salt formulation is administered at a standardized dose and schedule.
-
Blood Smear Collection: Thick and thin blood smears are prepared from finger-prick or venous blood samples at baseline (0 hours) and then at regular intervals (e.g., every 6, 8, 12, or 24 hours) until two consecutive smears are negative for asexual parasites[7].
-
Parasite Counting: Parasite density is quantified by counting the number of asexual parasites per a predetermined number of white blood cells (WBCs) or red blood cells (RBCs) on the thick or thin smear, respectively. This is then converted to parasites per microliter of blood.
-
PCT Calculation: The parasite clearance time is defined as the time from the initiation of treatment until the first of two consecutive blood smears is negative for asexual parasites[8]. The WorldWide Antimalarial Resistance Network (WWARN) provides a Parasite Clearance Estimator (PCE) tool for standardized analysis[6][7][9].
Methodology for Assessing Fever Clearance Time (FCT)
-
Patient Monitoring: Axillary or rectal temperature is measured at baseline and at regular intervals (e.g., every 6 or 8 hours) after the initiation of treatment.
-
FCT Definition: Fever clearance time is defined as the time from the start of treatment until the patient's temperature falls below a certain threshold (e.g., 37.5°C) and remains below it for a specified duration (e.g., 48 hours)[8].
Methodology for Evaluating Adverse Drug Reactions (ADRs)
-
Baseline Assessment: A thorough medical history and physical examination are conducted before drug administration to document any pre-existing conditions.
-
Monitoring: Patients are monitored for the emergence of any new symptoms or the worsening of existing ones throughout the study period. This can be done through open-ended questioning, structured checklists of common adverse events, and regular clinical assessments.
-
Grading: The severity of adverse events is graded using a standardized scale (e.g., mild, moderate, severe).
-
Causality Assessment: The relationship between the adverse event and the study drug is assessed by the investigator (e.g., definitely related, probably related, possibly related, unlikely to be related).
-
Reporting: All adverse events are recorded in the patient's case report form, with serious adverse events reported to regulatory authorities according to established guidelines.
Visualizing the Quinine Treatment Pathway
The following diagrams illustrate the general mechanism of action of quinine and a typical workflow for clinical trials evaluating antimalarial drugs.
Conclusion
While various salts of quinine are used in the treatment of malaria, there is a notable lack of direct, head-to-head comparative studies evaluating their relative efficacy and safety. The available pharmacokinetic data for oral this compound and dihydrochloride suggest comparable bioavailability of the quinine base. The choice of salt is often dictated by the intended route of administration (e.g., dihydrochloride or gluconate for intravenous use in severe malaria) and historical precedent. The adverse effect profile is largely characteristic of quinine itself, with cinchonism being the most common.
For drug development professionals and researchers, this highlights a gap in the understanding of how different salt forms might subtly influence clinical outcomes. Future research, including well-designed randomized controlled trials comparing different quinine salts, would be valuable in optimizing the use of this long-standing antimalarial agent. Standardized protocols for assessing clinical and safety endpoints are essential for generating robust and comparable data.
References
- 1. Quinine pharmacokinetics in cerebral malaria: predicted plasma concentrations after rapid intravenous loading using a two-compartment model. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Intravenous quinidine for the treatment of severe falciparum malaria. Clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Clinical pharmacokinetics of quinine and its relationship with treatment outcomes in children, pregnant women, and elderly patients, with uncomplicated and complicated malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evidenceaid.org [evidenceaid.org]
- 9. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
A Comparative Guide to Analytical Methods for Quinine Sulfate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantitative analysis of quinine sulfate, a crucial anti-malarial drug. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, supported by experimental data from various studies.
Overview of Analytical Techniques
The determination of this compound in pharmaceutical preparations requires robust and reliable analytical methods. The most frequently employed techniques include HPLC, HPTLC, and UV-Vis spectrophotometry. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, accuracy, precision, and throughput.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis.
-
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers the advantage of high sample throughput and cost-effectiveness. It is particularly useful for the simultaneous analysis of multiple samples.
-
UV-Vis Spectrophotometry is a simpler and more accessible technique based on the measurement of light absorption by the analyte. While less specific than chromatographic methods, it can be a valuable tool for routine quality control.
Comparison of Method Performance
The following tables summarize the key performance characteristics of various analytical methods for this compound analysis, compiled from published literature.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Varian C18 (4.6 x 250 mm) | Zorbax C18 | C18 |
| Mobile Phase | Methanol: Water (30:70 v/v) | Acetonitrile-buffer | Acetonitrile, water, triethylamine, and acetic acid (9:90:0.25:0.75) |
| Flow Rate | 1 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 233 nm | UV at 316 nm | UV at 254 nm |
| Linearity Range | 10-50 µg/mL | 48.7-193.87 µg/mL | 1-100 µg/mL |
| Accuracy (% Recovery) | 99.35% | 99.4% | 99.0% |
| Precision (%RSD) | < 2% | - | < 10% |
| LOD | - | - | - |
| LOQ | - | - | - |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | Method 1 |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Toluene: Ethyl Acetate: Diethylamine (7:2:1, v/v/v) |
| Detection | Densitometric scanning at 254 nm |
| Linearity Range | 100-600 ng/spot |
| Accuracy (% Recovery) | 98.95% - 100.75% |
| Precision (%RSD) | < 2% |
| LOD | 10 ng/spot |
| LOQ | 30 ng/spot |
Table 3: UV-Vis Spectrophotometry Method
| Parameter | Method 1 |
| Solvent | 0.1 N HCl |
| λmax | 250 nm and 348 nm |
| Linearity Range | 2-12 µg/mL |
| Accuracy (% Recovery) | 99.5% - 100.5% |
| Precision (%RSD) | < 2% |
| LOD | - |
| LOQ | - |
Experimental Protocols
This section provides detailed methodologies for the analytical procedures cited in this guide.
High-Performance Liquid Chromatography (HPLC)
Method 1 Protocol
-
Standard Solution Preparation: A standard stock solution of Quinine Sulphate was prepared by dissolving 10mg of the drug in 10ml of methanol to get a concentration of 1000µg/ml. From this, working standards were prepared by dilution with the mobile phase.
-
Sample Preparation: Twenty tablets were weighed and powdered. A quantity of powder equivalent to 10mg of this compound was dissolved in 10ml of methanol, sonicated, and filtered. The filtrate was further diluted with the mobile phase to the desired concentration.
-
Chromatographic Conditions:
-
Column: Varian C18 (4.6 x 250 mm)
-
Mobile Phase: A mixture of methanol and water in a ratio of 30:70 (v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 233 nm.
-
-
Analysis: The standard and sample solutions were injected into the chromatograph, and the peak areas were recorded. The concentration of this compound in the sample was calculated by comparing the peak area with that of the standard.
High-Performance Thin-Layer Chromatography (HPTLC)
Method 1 Protocol
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) was prepared in methanol.
-
Sample Preparation: An accurately weighed quantity of powdered tablets equivalent to 10 mg of this compound was dissolved in 100 mL of methanol. The solution was sonicated and filtered.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Application: 5 µL of standard and sample solutions were applied as bands on the plate.
-
Mobile Phase: Toluene: Ethyl Acetate: Diethylamine (7:2:1, v/v/v).
-
Development: The plate was developed in a twin-trough chamber to a distance of 8 cm.
-
Detection: The plate was dried and scanned densitometrically at 254 nm.
-
-
Analysis: The peak areas of the standard and sample spots were used to calculate the concentration of this compound in the sample.
UV-Vis Spectrophotometry
Method 1 Protocol
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) was prepared in 0.1 N HCl. From this, a series of dilutions (2-12 µg/mL) were prepared.
-
Sample Preparation: A quantity of powdered tablets equivalent to 10 mg of this compound was dissolved in 100 mL of 0.1 N HCl. The solution was sonicated and filtered. An aliquot of the filtrate was further diluted with 0.1 N HCl to obtain a concentration within the linearity range.
-
Analysis: The absorbance of the standard and sample solutions was measured at 250 nm and 348 nm against a 0.1 N HCl blank. A calibration curve was constructed by plotting absorbance versus concentration for the standard solutions. The concentration of this compound in the sample was determined from the calibration curve.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for this compound Analysis by HPLC.
Caption: Workflow for this compound Analysis by HPTLC.
Caption: Workflow for this compound Analysis by UV-Vis.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that an analytical method is robust and provides consistent, reliable results under varied conditions. This can involve comparing results between different laboratories, analysts, or, as in the context of this guide, between different analytical methods. The goal is to demonstrate the interchangeability of the methods for a specific analytical purpose.
Caption: Conceptual Diagram of Cross-Validation.
Conclusion
The choice of an analytical method for this compound analysis depends on the specific requirements of the application.
-
HPLC offers the highest degree of specificity and is the method of choice for stability-indicating assays and the determination of impurities.
-
HPTLC provides a high-throughput and cost-effective alternative for routine quality control, especially when a large number of samples need to be analyzed.
-
UV-Vis Spectrophotometry is a simple, rapid, and economical method suitable for the routine assay of this compound in the absence of interfering substances.
It is recommended that laboratories validate their chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of their results. Cross-validation between methods can provide an additional layer of confidence in the analytical data generated.
The Waning Reign of a Historic Antimalarial: Quinine Sulfate's Efficacy in the Era of Modern Therapeutics
A comprehensive analysis of quinine sulfate's performance against contemporary antimalarial agents for researchers, scientists, and drug development professionals.
For centuries, this compound stood as the primary weapon in the global fight against malaria. However, the advent of newer, more potent antimalarial drugs has relegated this historic compound to a second-line or adjunctive therapy in many regions. This guide provides an objective comparison of the efficacy of this compound with modern antimalarials, supported by experimental data from pivotal clinical trials and meta-analyses.
Mechanisms of Action: A Tale of Two Strategies
The divergent efficacy of quinine and newer antimalarials, particularly artemisinin derivatives, can be attributed to their distinct mechanisms of action.
This compound: The precise mechanism of quinine's antimalarial activity is not fully elucidated, but it is widely believed to interfere with the parasite's ability to digest hemoglobin within the host's red blood cells. Specifically, it is thought to inhibit the biocrystallization of heme into hemozoin, leading to an accumulation of toxic free heme that ultimately kills the parasite.[1][2][3]
Artemisinin Derivatives (e.g., Artesunate, Artemether): These compounds possess a unique endoperoxide bridge that is crucial for their potent and rapid antimalarial action.[4][5] Activated by heme iron within the parasite, this bridge is cleaved, generating a cascade of reactive oxygen species (ROS) and carbon-centered free radicals.[5][6] These highly reactive molecules then damage parasite proteins, lipids, and other vital biomolecules, leading to rapid parasite death.[5][7]
Efficacy in Clinical Trials: A Quantitative Comparison
Clinical data consistently demonstrates the superior efficacy of artemisinin-based combination therapies (ACTs) over quinine in treating uncomplicated and severe malaria. Key performance indicators include parasite clearance time, fever clearance time, and treatment failure rates.
| Efficacy Parameter | This compound | Artemisinin-Based Combination Therapies (ACTs) | Newer Non-Artemisinin Antimalarials |
| Parasite Clearance Time (PCT) | Slower, with studies reporting mean PCTs ranging from 54 to 78 hours for severe malaria.[8] A study in Sudan showed a mean PCT of 21.7 hours for quinine in severe malaria.[9] | Significantly faster. Artesunate has been shown to have a shorter PCT than quinine.[9][10] One study reported a mean PCT of 16.5 hours for artesunate in severe malaria.[9] Dihydroartemisinin-piperaquine also demonstrates more rapid parasite clearance than chloroquine.[11] | Atovaquone-proguanil has shown similar parasite clearance times to other effective antimalarials.[12] |
| Fever Clearance Time (FCT) | Generally slower. A study on severe malaria reported a mean FCT of 84 hours.[8] Another study in Sudan noted a mean FCT of 14.0 hours.[9] | Faster resolution of fever. Artesunate has a significantly shorter FCT compared to quinine, with one study reporting a mean of 10.8 hours.[9] | Mefloquine has been associated with a shorter mean fever clearance time (35.9 hours) compared to a quinine-based combination (44.4 hours).[13] |
| Treatment Failure Rate (Uncomplicated Malaria) | Higher rates of treatment failure, particularly with shorter treatment courses.[14] A study in Uganda showed a 28-day cure rate of 64% for quinine.[12][15] | Significantly lower failure rates. Artemether-lumefantrine demonstrated a 96% cure rate in the same Ugandan study.[12][15] Dihydroartemisinin-piperaquine also shows high efficacy with low recurrence rates.[11][16] | Atovaquone-proguanil has shown high cure rates, often exceeding 95%.[12] |
| Mortality Rate (Severe Malaria) | Higher mortality rates compared to artesunate. A major trial in African children showed a mortality rate of 10.9% with quinine.[17][18] A meta-analysis in adults found a 22% mortality rate in quinine recipients.[10] | Significantly lower mortality. The trial in African children reported an 8.5% mortality rate with artesunate.[17][18] The meta-analysis in adults showed a 15% mortality rate with artesunate.[10] | Data for direct comparison with quinine in severe malaria is less extensive for newer non-artemisinin drugs used as monotherapy. |
Safety and Tolerability: A Critical Consideration
The adverse effect profile of an antimalarial drug is a crucial factor in its clinical utility. Quinine is associated with a range of side effects, collectively known as cinchonism, which can affect patient adherence.
| Adverse Effect Profile | This compound | Artemisinin-Based Combination Therapies (ACTs) | Newer Non-Artemisinin Antimalarials |
| Common Adverse Events | Cinchonism (tinnitus, headache, nausea, dizziness, blurred vision), hypoglycemia.[10][11][19] | Generally well-tolerated. Fewer adverse events reported compared to quinine.[6][17] | Atovaquone-proguanil is generally well-tolerated with mild gastrointestinal side effects being the most common.[12] Mefloquine is associated with neuropsychiatric side effects.[13] |
| Serious Adverse Events | Cardiotoxicity (QT prolongation), severe hypersensitivity reactions, blackwater fever.[1] | Rare. Serious adverse events are not commonly reported with standard doses. | Mefloquine can cause severe neuropsychiatric reactions.[13] |
Experimental Protocols: A Framework for Efficacy Assessment
The data presented in this guide are derived from rigorous clinical trials adhering to standardized protocols, such as those outlined by the World Health Organization (WHO).
A generalized workflow for an in vivo antimalarial efficacy trial is as follows:
Key Methodologies:
-
Patient Enrollment: Patients with uncomplicated or severe malaria, confirmed by microscopy, are enrolled based on predefined inclusion and exclusion criteria.[4][20]
-
Randomization: Patients are randomly assigned to receive either quinine or a comparator drug.
-
Drug Administration: The administration of the first dose of the study drug is typically supervised to ensure compliance.[21]
-
Parasite Clearance Assessment: Thick and thin blood smears are prepared at regular intervals (e.g., every 6-12 hours) to determine the parasite density.[5][22] The parasite clearance time (PCT) is calculated as the time from the start of treatment until the first of two consecutive blood smears is negative for asexual parasites. The WorldWide Antimalarial Resistance Network (WWARN) provides a standardized "Parasite Clearance Estimator" tool for this purpose.[20][22][23]
-
Fever Clearance Assessment: Axillary or rectal temperature is monitored regularly to determine the time taken for the patient's temperature to fall below 37.5°C and remain so for at least 48 hours.
-
Monitoring of Adverse Events: Patients are monitored for any adverse events throughout the study period. The severity and relationship to the study drug are assessed and recorded.[24]
-
Treatment Outcome Classification: Treatment outcomes are classified according to WHO guidelines as Early Treatment Failure, Late Clinical Failure, Late Parasitological Failure, or Adequate Clinical and Parasitological Response.[9]
Conclusion: A Clear Shift in the Antimalarial Landscape
The evidence overwhelmingly supports the superior efficacy and safety of newer antimalarial drugs, particularly artemisinin-based combination therapies, over this compound for the treatment of both uncomplicated and severe malaria. The rapid parasite and fever clearance, lower treatment failure rates, and better tolerability of ACTs have solidified their position as the first-line treatment for falciparum malaria in most endemic regions. While quinine still holds a place in the therapeutic arsenal, primarily for specific clinical scenarios or in areas where ACTs are unavailable, its historical reign as the primary antimalarial has definitively come to an end in the face of more effective and safer alternatives. This shift underscores the critical role of continued research and development in the global effort to combat malaria.
References
- 1. COMET Initiative | Methods for surveillance of antimalarial drug efficacy [comet-initiative.org]
- 2. Artesunate versus quinine for treating severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artesunate versus quinine for treatment of severe falciparum malaria: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for surveillance of antimalarial drug efficacy [who.int]
- 5. who.int [who.int]
- 6. Efficacy and safety of artemether-lumefantrine compared with quinine in pregnant women with uncomplicated Plasmodium falciparum malaria: an open-label, randomised, non-inferiority trial | Journal Article / Research | MSF Science Portal [useast1.scienceportal.msf.org]
- 7. yunbaogao.cn [yunbaogao.cn]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Artesunate versus quinine for treatment of severe falciparum malaria: a randomised trial. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 10. Efficacy of quinine, artemether-lumefantrine and dihydroartemisinin-piperaquine as rescue treatment for uncomplicated malaria in Ugandan children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of quinine versus artemether-lumefantrine for treating uncomplicated falciparum malaria in Ugandan children: randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesamalaria.org [mesamalaria.org]
- 15. Artesunate versus quinine for treating severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The African Quinine Artesunate Malaria Treatment Trial | smo [severemalaria.org]
- 17. researchgate.net [researchgate.net]
- 18. Comparative efficacy and safety of the artemisinin derivatives compared to quinine for treating severe malaria in children and adults: A systematic update of literature and network meta-analysis | PLOS One [journals.plos.org]
- 19. Parasite Clearance Estimator (PCE) | Infectious Diseases Data Observatory [iddo.org]
- 20. Effectiveness of quinine versus artemether-lumefantrine for treating uncomplicated falciparum malaria in Ugandan children: randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ora.ox.ac.uk [ora.ox.ac.uk]
- 23. iddo.org [iddo.org]
- 24. Randomized comparison of artesunate and quinine in the treatment of severe falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercially Available Quinine Sulfate Standards
For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. The quality of a reference standard directly impacts the reliability of these measurements. This guide provides a comparative assessment of the purity of commercially available quinine sulfate standards, supported by experimental data and detailed analytical protocols.
This compound, a critical antimalarial agent and a common fluorescence standard, is offered as a reference material by various suppliers. While all reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and impurity profile of a specific lot, these values can vary between suppliers and even between different lots from the same supplier. This guide aims to provide a general overview and equip the user with the necessary tools to assess and compare these standards effectively.
Comparison of this compound Standards
The purity of a this compound standard is primarily determined by assays such as High-Performance Liquid Chromatography (HPLC) and titration. The most common and significant impurity is dihydrothis compound, a structurally similar compound that can interfere with analytical methods. Other related cinchona alkaloids may also be present in trace amounts.[1][2]
Below is a summary of purity data compiled from publicly available Certificates of Analysis and product information from various suppliers. It is crucial to note that these values are for specific lots and may not reflect the current batches available. Always refer to the CoA provided with the purchased standard.
| Supplier/Pharmacopeia | Product/Grade | Stated Purity/Assay Value | Key Impurity Information | Analytical Method |
| Thermo Fisher Scientific | This compound dihydrate, USP | 100.7% (on anhydrous basis)[3] | Dihydrothis compound: 6.9%[3] | Titration with HClO4[3] |
| British Pharmacopoeia (BP) | This compound | 96.8% ((C₂₀H₂₄N₂O₂)₂,H₂SO₄,₂H₂O)[4] | Not specified in the available data | Not specified |
| United States Pharmacopeia (USP) | This compound RS | Assay: 99.0% to 101.0% (on anhydrous basis)[3][5] | Dihydrothis compound: ≤10.0%[3] | HPLC, Titration[3][5] |
| Agilent Technologies | Quinine Standard for FLD | 1.00 ± 0.01 µg/mL (as quinine)[1][2] | Not specified in the available data | Gravimetric |
| Sigma-Aldrich (Supelco) | This compound, USP Reference Standard | Conforms to USP specifications | Conforms to USP specifications | As per USP monograph |
| NIST | SRM 936a (this compound Dihydrate) | Not certified for chemical purity | Contains 1.515% of an impurity, believed to be dihydrothis compound dihydrate[6] | HPLC[6] |
| Briti Scientific | Quinine sulphate Reference standard, AnStan® | >99%[7] | Not specified in the available data | GC[7] |
Experimental Protocols
Accurate assessment of this compound purity relies on robust analytical methodologies. The following are detailed protocols for the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the most prevalent method for separating and quantifying this compound and its related impurities, particularly dihydroquinine.[1][2][8]
Objective: To determine the percentage purity of this compound and quantify the levels of dihydroquinine and other related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Reagents:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
This compound reference standard
-
Dihydroquinine reference standard
Chromatographic Conditions (Example): [8]
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[3]
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10 µL
Standard Solution Preparation:
-
Accurately weigh about 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the commercial this compound standard being tested and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Procedure:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and identify the peaks for quinine and dihydroquinine based on their retention times, which are approximately 5.5 minutes for quinine under these conditions.[8]
-
Calculate the percentage purity of the this compound and the percentage of dihydroquinine in the sample by comparing the peak areas with those of the reference standards.
Spectrofluorometry for Quantification
Fluorescence spectroscopy is a highly sensitive method for the quantitative analysis of this compound.[4][7][9]
Objective: To determine the concentration of a this compound solution, which can be used to verify the stated concentration of a standard solution.
Instrumentation:
-
Spectrofluorometer
Reagents:
-
This compound reference standard
-
0.1 N Sulfuric Acid
Standard Solution Preparation:
-
Prepare a stock solution of 100 µg/mL this compound in 0.1 N sulfuric acid.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 10 µg/mL by serial dilution with 0.1 N sulfuric acid.
Sample Solution Preparation:
-
Prepare a solution of the commercial this compound standard in 0.1 N sulfuric acid with an expected concentration within the calibration range.
Procedure:
-
Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission wavelength to 450 nm.[10]
-
Measure the fluorescence intensity of the blank (0.1 N sulfuric acid), the calibration standards, and the sample solution.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the calibration standards.
-
Determine the concentration of the sample solution from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound purity and the relationship between analytical techniques and the information they provide.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 5. drugfuture.com [drugfuture.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. britiscientific.com [britiscientific.com]
- 8. This compound Fluorescence Reference Standard - 100 mg [eurogentec.com]
- 9. researchgate.net [researchgate.net]
- 10. govinfo.gov [govinfo.gov]
A Guide to Inter-laboratory Comparison of Quinine Sulfate Fluorescence Quantum Yield Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinine sulfate fluorescence quantum yield (QY) measurements, drawing on data from inter-laboratory studies and certified reference materials. It is designed to assist researchers in understanding the variability in QY measurements and to provide robust experimental protocols for accurate determination.
Overview of this compound as a Fluorescence Standard
This compound is a widely recognized fluorescence standard, particularly in the UV-Vis region. Its strong fluorescence in acidic solutions, photostability, and relatively high quantum yield make it a common choice for calibrating fluorescence spectrometers and for use as a reference in relative QY measurements. However, accurate and reproducible QY measurements can be challenging, and values reported in the literature have shown some variability. Inter-laboratory comparisons are crucial for establishing consensus values and understanding the sources of measurement uncertainty.
Inter-laboratory Comparison Data
The following table summarizes the certified quantum yield value for the Standard Reference Material (SRM) 936 this compound Dihydrate, as established by the National Bureau of Standards (NBS), now the National Institute of Standards and Technology (NIST), and the range of values obtained in an international round-robin study.
| Study/Reference | Number of Laboratories | Solvent | Excitation Wavelength (nm) | Reported Quantum Yield (Φf) |
| NBS/NIST SRM 936 [1][2][3] | N/A (Certified Value) | 0.105 M HClO₄ | 347.5 | 0.60 |
| International Round-Robin (1979) [3] | 9 | 0.1 M HClO₄ | 347.5 | 0.51 - 0.65 (Range) |
| Velapoldi & Tønnesen (2004) [3] | 1 | 0.1 M HClO₄ | 347.5 | 0.604 |
| Eaton (1988) cited by OMLC [4] | N/A (Literature Value) | 0.5 M H₂SO₄ | 310 | 0.546 |
Experimental Protocols
Accurate determination of the fluorescence quantum yield of this compound requires careful attention to the experimental methodology. The following protocols are based on established methods used in certification and inter-laboratory studies.[1][3]
3.1. Materials and Reagents
-
This compound: For the highest accuracy, use of a certified reference material such as NIST SRM 936a (this compound Dihydrate) is recommended.[3]
-
Solvent: Prepare a solution of 0.105 M perchloric acid (HClO₄) or 0.5 M sulfuric acid (H₂SO₄) using high-purity water. The choice of acid can influence the quantum yield.[1][4]
3.2. Sample Preparation
-
Stock Solution: Accurately weigh a known amount of this compound dihydrate and dissolve it in the chosen acidic solvent to prepare a stock solution.
-
Working Solutions: Prepare a series of dilutions from the stock solution. The absorbance of the working solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.[4]
3.3. Instrumentation
-
Spectrofluorometer: A research-grade spectrofluorometer with a stable light source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube) is required.
-
Cuvettes: Use 1 cm path length quartz cuvettes of high quality.
3.4. Measurement Procedure
-
Absorbance Measurement: Measure the absorbance of each working solution at the excitation wavelength (e.g., 347.5 nm) using a calibrated spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 375 nm to 750 nm).
-
Ensure that the instrument settings (e.g., slit widths, detector voltage) remain constant for all measurements.
-
-
Data Correction: The measured fluorescence spectra must be corrected for instrument-specific factors, such as the spectral response of the detector and the spectral output of the light source.[1]
3.5. Quantum Yield Calculation (Relative Method)
The quantum yield of a sample can be calculated relative to a standard (in this case, a certified this compound solution) using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Workflow for Inter-laboratory Comparison
The following diagram illustrates the typical workflow for an inter-laboratory comparison of fluorescence quantum yield measurements.
References
evaluating the performance of different HPLC columns for quinine sulfate analysis
For researchers, scientists, and drug development professionals, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is critical for accurate and efficient analysis of quinine sulfate. This guide provides a comparative overview of various HPLC columns, supported by experimental data from published studies, to aid in this selection process.
The performance of an HPLC method is intrinsically linked to the choice of the stationary phase. For the analysis of a basic compound like quinine, column selection influences key chromatographic parameters such as retention time, peak shape, and resolution from related impurities like dihydroquinine. This guide evaluates the performance of several reversed-phase columns, primarily focusing on C18 and other stationary phases used for this compound analysis.
Performance Comparison of HPLC Columns
The following table summarizes the performance of different HPLC columns for the analysis of this compound based on published experimental data. Direct comparison is nuanced as experimental conditions vary across studies. However, this compilation provides valuable insights into the expected performance of each column type.
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte(s) | Retention Time (min) | Resolution | Reference |
| Zorbax Eclipse Plus C18 | C18 | 100 x 4.6 | 5 | Acetonitrile and Sodium Phosphate Buffer (pH 2.7) with 1-amino hexane | 1.2 | 316 | Quinine, Dihydroquinine | 4.87 (Quinine), 7.155 (Dihydroquinine) | Not Specified | [1] |
| Varian C18 | C18 | 250 x 4.6 | Not Specified | Methanol: Water (30:70 v/v) | 1 | 233 | This compound | Not Specified | Not Specified | [2] |
| Symmetry C18 | C18 | 150 x 4.6 | 3.5 | Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.03 | 1 | 254 | Quinine, Quinidine | 4.64 (Quinine) | Not Specified | [3] |
| Cogent Phenyl Hydride | Phenyl Hydride | 75 x 4.6 | 4 | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid | 1.0 | 235 | Quinine, Dihydroquinine | Not Specified | 2.6 | [4] |
| Agilent Zorbax (CN) | Cyanopropyl | 150 x 4.6 | 5 | Acetonitrile:Potassium Dihydrogen Phosphate (pH 2.8; 0.02M) (42:58 v/v) | Not Specified | Not Specified | Quinine, 3-Hydroxyquinine | 4.9 (Quinine), 3.3 (3-HQN) | Not Specified | [5] |
Key Considerations for Column Selection
-
C18 Columns: As the most common reversed-phase chemistry, C18 columns demonstrate good retention and separation for quinine and its related compounds. The Zorbax Eclipse Plus C18 provided good separation of quinine from its impurity, dihydroquinine.[1] The choice of a specific C18 column can be influenced by factors like end-capping and silica purity, which affect peak shape for basic analytes. The use of additives like triethylamine in the mobile phase can improve peak symmetry on C18 columns.[3]
-
Phenyl Hydride Columns: The Cogent Phenyl Hydride column offers an alternative selectivity to C18. The provided data shows excellent resolution between quinine and dihydroquinine without the need for ion-pairing reagents, which can be harsh on columns and systems.[4] This makes it a strong candidate for stability-indicating methods.
-
Cyanopropyl (CN) Columns: CN columns offer a different polarity and are less retentive than C18 phases. The Agilent Zorbax (CN) column demonstrated successful separation of quinine from its major metabolite, 3-hydroxyquinine, with a relatively short run time.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further evaluation.
Method 1: Zorbax Eclipse Plus C18[1]
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer solution and acetonitrile. The buffer consisted of 9.7 g of sodium phosphate in 1 liter of water, with 2.5 mL of 1-amino hexane added to 700 mL of the buffer. The pH was adjusted to 2.7 with dilute ortho-phosphoric acid. 80 mL of acetonitrile was then added.
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection: UV at 316 nm
-
Sample Preparation: A sample solution was centrifuged, filtered through a 0.45 µm filter, and diluted to the desired concentration.
Method 2: Varian C18[2]
-
Column: Varian C18 (250 mm x 4.6 mm)
-
Mobile Phase: Methanol: Water (30:70 v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: Not Specified
-
Column Temperature: Ambient
-
Detection: UV at 233 nm
-
Sample Preparation: Powdered tablets equivalent to 10 mg of this compound were dissolved in methanol and then diluted with the mobile phase.
Method 3: Symmetry C18[3]
-
Column: Symmetry C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH adjusted to 3.03 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Not Specified
-
Column Temperature: Not Specified
-
Detection: UV at 254 nm
Method 4: Cogent Phenyl Hydride[4]
-
Column: Cogent Phenyl Hydride (75 x 4.6 mm, 4 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (DI Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient Program: 0 min, 10% B; 6 min, 30% B; 7 min, 10% B.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection: UV at 235 nm
-
Sample Preparation: 1.0 mg of quinine was dissolved in 1 mL of a 50:50 mixture of Mobile Phase A and B. This stock solution was then diluted.
Visualizing the HPLC Workflow
A generalized workflow for the HPLC analysis of this compound is depicted below. This process outlines the key steps from sample preparation to data analysis, which are fundamental to achieving reliable and reproducible results.
Caption: Generalized workflow for HPLC analysis of this compound.
Logical Relationship of Method Parameters
The selection of HPLC method parameters is an interconnected process. The choice of column chemistry directly influences the mobile phase composition, which in turn affects retention time and resolution. The following diagram illustrates these logical relationships.
Caption: Interrelationship of key HPLC method development parameters.
References
- 1. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijnrd.org [ijnrd.org]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Quinine Sulfate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of quinine sulfate is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the handling and disposal of this compound waste in a research environment. The primary directive is to treat this compound as a hazardous waste and to engage a licensed professional waste disposal service for its final disposition.[1][2][3][4]
Immediate Safety Protocols
Before handling this compound, it is imperative to be familiar with its associated hazards. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[2][5] Ingestion can lead to systemic toxic effects on the heart, liver, and kidneys.[6] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][6]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][7]
-
Respiratory Protection: In cases of insufficient ventilation or when dealing with dust, use an approved/certified dust respirator.[1][7]
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be classified as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to avoid accidental mixing and reactions.[8]
2. Waste Collection and Storage:
-
Collect this compound waste in a designated, properly labeled, and sealed container.[2][7] The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the date of accumulation.
3. Arranging for Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[3][4] This is the recommended and required method of disposal.
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
4. Handling Spills:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.[1][3]
-
Containment: For solid spills, use appropriate tools to place the material in a convenient waste disposal container.[1][7] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[3]
-
Cleanup:
-
Carefully collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.[2][7]
-
The non-recoverable remainder of a spill can be cleaned by washing the contaminated surface with a sodium hypochlorite solution.[9] Finish cleaning by spreading water on the contaminated surface.[1][7]
-
-
Decontamination: Decontaminate all tools and equipment used in the cleanup process.
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Value | Source |
| Solubility in Water (at 20°C) | 1 g / 810 mL | [6] |
| ACGIH TLV-TWA (inhalable particles) | 10 mg/m³ | [2] |
| Decomposition Temperature | > 235 °C | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, ammonia, direct light. | [2][6] |
Experimental Protocols
Protocol for Small-Scale Spill Cleanup:
This protocol details the immediate steps for cleaning a minor spill of this compound powder in a laboratory setting.
-
Preparation: Don all required PPE (goggles, gloves, lab coat, and dust respirator). Ensure the spill area is well-ventilated.
-
Containment: If necessary, create a dike around the spill using an inert absorbent material to prevent it from spreading.
-
Collection: Carefully sweep or scoop the solid this compound into a designated hazardous waste container. Avoid creating dust. A vacuum with a HEPA filter can also be used.[2]
-
Surface Decontamination:
-
Waste Disposal: Place all contaminated materials, including absorbent pads and disposable PPE, into the hazardous waste container.
-
Final Steps: Seal and label the hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. prisminltd.com [prisminltd.com]
- 2. fishersci.com [fishersci.com]
- 3. chemsupply.com.au [chemsupply.com.au]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. lewisu.edu [lewisu.edu]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Download [lf-public.deq.utah.gov:443]
- 9. sds.edqm.eu [sds.edqm.eu]
Essential Safety and Logistical Information for Handling Quinine Sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Quinine sulfate.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding (powder) | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Lab coat or impervious clothing.[1][2] | Use in a well-ventilated area with local exhaust ventilation or a fume hood to avoid dust inhalation.[1][4] If ventilation is inadequate, a NIOSH-approved respirator for dusts is recommended. |
| Handling Solutions | Safety glasses with side shields.[1][3] | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Lab coat.[1] | Generally not required if handled in a well-ventilated area. |
| Spill Cleanup (powder) | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Impervious clothing.[1][2] | NIOSH-approved respirator with a dust cartridge.[5] |
| Spill Cleanup (solution) | Safety glasses with side shields.[1][3] | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Lab coat.[1] | Generally not required if the area is well-ventilated. |
Exposure Limits for Nuisance Dust:
| Organization | Exposure Limit | Value |
| OSHA | PEL-TWA (Total Dust) | 15 mg/m³[6] |
| ACGIH | TLV-TWA (Inhalable Particles) | 10 mg/m³[6] |
Experimental Protocols
Standard Handling Procedure
-
Preparation : Before handling this compound, ensure the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
Weighing : When weighing this compound powder, perform the task in a fume hood or a designated area with local exhaust ventilation to minimize dust generation and inhalation.[4]
-
Compounding : When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[7] Clean all equipment and the work surface.
Spill Cleanup Protocol
-
Evacuate : In case of a significant spill, evacuate unnecessary personnel from the area.[2]
-
Ventilate : Ensure the area is well-ventilated.[3]
-
Contain : For powder spills, gently cover with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[3] For liquid spills, use an inert absorbent material.
-
Collect : Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[7] Avoid creating dust.[6]
-
Clean : Clean the spill area with soap and water.[8]
-
Dispose : Dispose of the waste and contaminated materials according to the disposal plan outlined below.
Mandatory Visualizations
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Disposal Plan for this compound Waste
Caption: Disposal plan for this compound waste and contaminated materials.
Disposal Considerations
This compound and any contaminated materials should be disposed of as hazardous waste.[6] It is the responsibility of the waste generator to properly characterize all waste materials and ensure disposal is in accordance with all applicable local, regional, and national regulations.[6] Do not dispose of with household garbage or allow it to enter waterways.[3][6] Contact a licensed professional waste disposal service to dispose of this material.[3][6] Empty containers should be treated as unused product and disposed of accordingly.[6]
References
- 1. abmole.com [abmole.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemsupply.com.au [chemsupply.com.au]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
